Tenidap Sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
119784-94-0 |
|---|---|
Molecular Formula |
C14H8ClN2NaO3S |
Molecular Weight |
342.7 g/mol |
IUPAC Name |
sodium (Z)-(1-carbamoyl-5-chloro-2-oxoindol-3-ylidene)-thiophen-2-ylmethanolate |
InChI |
InChI=1S/C14H9ClN2O3S.Na/c15-7-3-4-9-8(6-7)11(13(19)17(9)14(16)20)12(18)10-2-1-5-21-10;/h1-6,18H,(H2,16,20);/q;+1/p-1/b12-11-; |
InChI Key |
VCSAHSDZAKGXAT-AFEZEDKISA-M |
Isomeric SMILES |
C1=CSC(=C1)/C(=C/2\C3=C(C=CC(=C3)Cl)N(C2=O)C(=O)N)/[O-].[Na+] |
Canonical SMILES |
C1=CSC(=C1)C(=C2C3=C(C=CC(=C3)Cl)N(C2=O)C(=O)N)[O-].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-chloro-2,3-dihydro-3-(hydroxy-2-thienylmethylene)-2-oxo-1H-indole-1-carboxamide CP 66248 CP 66248-2 CP-66,248-2 tenidap tenidap sodium |
Origin of Product |
United States |
Foundational & Exploratory
Tenidap Sodium: A Technical Guide to its Dual COX/5-LOX Inhibition Pathway and Cytokine Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenidap sodium is a novel anti-inflammatory agent that has demonstrated a unique mechanism of action, setting it apart from traditional non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides an in-depth exploration of Tenidap's core pharmacological activity: the dual inhibition of the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. Furthermore, it delves into the compound's significant cytokine-modulating properties. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing its inhibitory actions, and provides visual representations of the relevant biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
Inflammation is a complex biological response involving the coordinated action of various enzymatic pathways and signaling molecules. Two of the most critical pathways in the inflammatory cascade are the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, which lead to the production of prostaglandins and leukotrienes, respectively. While traditional NSAIDs primarily target the COX pathway, their therapeutic efficacy is often accompanied by gastrointestinal and cardiovascular side effects. This compound emerged as a promising therapeutic candidate due to its ability to simultaneously inhibit both COX and 5-LOX, offering the potential for a broader anti-inflammatory effect with a potentially improved safety profile.[1][2]
Beyond its effects on eicosanoid production, Tenidap has been shown to modulate the activity of key pro-inflammatory cytokines, including interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[3][4][5] This multifaceted mechanism of action suggests that Tenidap can influence multiple, interconnected facets of the inflammatory response. However, its development was halted due to concerns about liver and kidney toxicity.[6] Despite this, the study of Tenidap's unique pharmacological profile remains of significant interest for the development of future anti-inflammatory therapies.
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of this compound against key enzymes in the arachidonic acid cascade has been quantified in various in vitro systems. The following tables summarize the available data on its half-maximal inhibitory concentrations (IC50).
Table 1: this compound IC50 Values for Cyclooxygenase (COX) Inhibition
| Enzyme | Test System | IC50 Value | Reference |
| COX-1 | Rat Basophilic Leukemia Cells (PDD2 synthesis) | 20 nM | [7] |
| COX Pathway | Human Blood (in vitro) | 7.8 µM | [7] |
Table 2: this compound IC50 Values for 5-Lipoxygenase (5-LOX) Inhibition
| Enzyme Product | Test System | IC50 Value | Reference |
| 5-HETE | Dissociated Rat Basophilic Leukemia (RBL-1) Cells | 7 µM | [8] |
| 5-LOX Products | A23187-stimulated Human Neutrophils | 5-15 µM | [8] |
| 5-LOX Products | A23187-stimulated Rat Neutrophils | 5-15 µM | [8] |
| 5-LOX Products | A23187-stimulated Rat Peritoneal Macrophages | 5-15 µM | [8] |
Table 3: this compound IC50 Values for Cytokine Inhibition
| Cytokine | Test System | Stimulus | IC50 Value | Reference |
| IL-1 | Murine Peritoneal Macrophages | LPS or Zymosan | 3 µM | [9] |
Signaling Pathways and Mechanisms of Action
Tenidap's therapeutic effects are rooted in its ability to interfere with multiple signaling pathways central to the inflammatory response.
Dual Inhibition of the Arachidonic Acid Cascade
Tenidap simultaneously blocks the COX and 5-LOX pathways, which are responsible for the synthesis of prostaglandins and leukotrienes from arachidonic acid.
References
- 1. The in vitro free radical scavenging activity of tenidap, a new dual cyclo-oxygenase and 5-1ipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The in vitro free radical scavenging activity of tenidap, a new dual cyclo-oxygenase and 5-1ipoxygenase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cytokine activation processes in vitro by tenidap, a novel anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tenidap, but not nonsteroidal anti-inflammatory drugs, inhibits T-cell proliferation and cytokine induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modification of proinflammatory cytokine production by the antirheumatic agents tenidap and naproxen. A possible correlate with clinical acute phase response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tenidap - Wikipedia [en.wikipedia.org]
- 7. Tenidap, a structurally novel drug for the treatment of arthritis: antiinflammatory and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tenidap inhibits 5-lipoxygenase product formation in vitro, but this activity is not observed in three animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of interleukin 1 synthesis by tenidap: a new drug for arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Tenidap Sodium: A Comprehensive Technical Guide on Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenidap sodium, a non-steroidal anti-inflammatory drug (NSAID) with a unique cytokine-modulating profile, has been a subject of significant interest in the field of medicinal chemistry and pharmacology. This technical guide provides an in-depth overview of the synthesis of this compound, its chemical properties, and its multifaceted mechanism of action. Detailed experimental protocols for its synthesis and analysis are presented, alongside a thorough compilation of its physicochemical data. Furthermore, this document elucidates the key signaling pathways influenced by Tenidap through detailed diagrams, offering a valuable resource for researchers and professionals involved in the development and study of anti-inflammatory therapeutics.
Introduction
Tenidap, chemically known as (Z)-5-chloro-3-(hydroxy(thiophen-2-yl)methylene)-2-oxoindoline-1-carboxamide, is a potent anti-inflammatory agent. Its sodium salt, this compound, was developed by Pfizer and exhibits a dual mechanism of action, inhibiting both cyclooxygenase (COX) enzymes and the production of pro-inflammatory cytokines, distinguishing it from traditional NSAIDs. This guide aims to provide a comprehensive technical resource on the synthesis and chemical characteristics of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through various routes. A prominent method is detailed in Chinese patent CN103242304A, which outlines a multi-step process starting from 5-chloro-2-oxindole.[1] An alternative, industrially viable process has also been developed to improve cost-effectiveness and reduce the use of hazardous materials.
Synthetic Route (Based on CN103242304A)
The synthesis involves four main steps:
-
Formation of 5-chloro-2-oxoindol-1-(4-nitrophenyl)formate: 5-chloro-2-oxindole is reacted with 4-nitrophenyl chloroformate in the presence of a base like sodium hydride (NaH) in an appropriate solvent such as tetrahydrofuran (THF).
-
Synthesis of 5-chloro-2-oxoindoline-1-carboxamide: The product from the previous step is then treated with a solution of ammonia in methanol to yield the key intermediate, 5-chloro-2-oxoindoline-1-carboxamide.
-
Acylation to form 5-chloro-3-(2-thenoyl)-2-oxoindoline-1-carboxamide: The intermediate is acylated using 2-thenoyl chloride in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) in a solvent such as N,N-dimethylformamide (DMF).
-
Formation of this compound: The final acylated product is reacted with a base like sodium ethoxide in a suitable solvent such as ethanol to yield this compound.[1]
Experimental Protocols
-
Reagents: 5-chloro-2-oxindole, 60% Sodium Hydride (NaH), 4-nitrophenyl chloroformate, Tetrahydrofuran (THF), Ethyl acetate, Water, Saturated sodium chloride solution, Anhydrous sodium sulfate.
-
Procedure:
-
To a stirred suspension of 60% NaH (7.4g, 0.18 mol) in THF (200mL) cooled in an ice-water bath, add 5-chloro-2-oxindole (30.8g, 0.18 mol) portionwise.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture in an ice-salt bath and slowly add 4-nitrophenyl chloroformate (36.3g, 0.18 mol).
-
Continue stirring at room temperature for 6 hours.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethyl acetate to obtain yellow crystals of 5-chloro-2-oxoindol-1-(4-nitrophenyl)formate.[1]
-
-
Yield: 84.1%[1]
-
Reagents: 5-chloro-2-oxoindol-1-(4-nitrophenyl)formate, Saturated solution of ammonia in methanol.
-
Procedure:
-
Dissolve 5-chloro-2-oxoindol-1-(4-nitrophenyl)formate in a saturated solution of ammonia in methanol.
-
Stir the reaction mixture at a temperature between 20°C and 80°C for 2 to 24 hours.[1]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain 5-chloro-2-oxoindoline-1-carboxamide.
-
-
Reagents: 5-chloro-2-oxoindoline-1-carboxamide, 2-thenoyl chloride, 4-Dimethylaminopyridine (DMAP), N,N-Dimethylformamide (DMF), Dilute hydrochloric acid, Methanol.
-
Procedure:
-
To a solution of 5-chloro-2-oxoindoline-1-carboxamide (16g, 0.076 mol) and DMAP (9.3g, 0.076 mol) in DMF (160mL), slowly add 2-thenoyl chloride (11.2g, 0.076 mol) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 2 hours.[1]
-
Pour the reaction mixture into dilute hydrochloric acid (400mL).
-
Collect the precipitate by suction filtration and wash with water.
-
Recrystallize the crude product from methanol to obtain light yellow crystals of 5-chloro-3-(2-thenoyl)-2-oxoindoline-1-carboxamide.[1]
-
-
Yield: 85.6%[1]
-
Reagents: 5-chloro-3-(2-thenoyl)-2-oxoindoline-1-carboxamide, Sodium ethoxide, Ethanol.
-
Procedure:
-
To a solution of 5-chloro-3-(2-thenoyl)-2-oxoindoline-1-carboxamide in ethanol, add a solution of sodium ethoxide in ethanol.
-
Stir the reaction mixture at a temperature ranging from room temperature to 120°C for 2 to 24 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and collect the precipitated this compound by filtration.
-
Wash the product with cold ethanol and dry under vacuum.
-
Chemical Properties of this compound
A summary of the key chemical and physical properties of Tenidap and its sodium salt is provided below.
| Property | Value | Source |
| Chemical Formula | C₁₄H₈ClN₂NaO₃S | [2] |
| Molecular Weight | 342.73 g/mol | [2] |
| IUPAC Name | sodium;--INVALID-LINK--methanolate | [2] |
| CAS Number | 119784-94-0 | [3] |
| Appearance | Off-white to pale yellow crystalline powder | Inferred from synthesis descriptions |
| pKa (Strongest Acidic) | 4.83 (Predicted) | [2] |
| Water Solubility | 0.0104 mg/mL (Predicted) | [2] |
| Melting Point | Not available | |
| Solubility in Organic Solvents | Soluble in DMSO (100 mM) | [1] |
| Stability | Stable under recommended storage conditions. Solutions should be prepared fresh or stored at -20°C for up to one month. | [1] |
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffered aqueous solution (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) in a suitable ratio.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of Tenidap, a wavelength around 280-320 nm is expected to be suitable.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase or a suitable solvent to obtain a known concentration.
-
Quantification: Based on the peak area of the analyte compared to a standard curve of known concentrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR and ¹³C-NMR spectroscopy are essential for the structural elucidation and confirmation of the synthesized this compound.
-
¹H-NMR (Expected signals):
-
Aromatic protons of the chlorobenzoxindole and thiophene rings.
-
Protons of the carboxamide group.
-
-
¹³C-NMR (Expected signals):
-
Carbonyl carbons of the oxindole and carboxamide groups.
-
Aromatic carbons of the chlorobenzoxindole and thiophene rings.
-
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).
Mechanism of Action and Signaling Pathways
Tenidap's therapeutic effects are attributed to its ability to modulate multiple key pathways involved in inflammation.
Inhibition of Cyclooxygenase (COX) Enzymes
Tenidap is a potent inhibitor of both COX-1 and COX-2, the enzymes responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[3]
Caption: Tenidap inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
Modulation of Pro-inflammatory Cytokines
Tenidap has been shown to inhibit the production of key pro-inflammatory cytokines, including Interleukin-1 (IL-1) and Interleukin-6 (IL-6). This action is central to its disease-modifying properties in rheumatoid arthritis.
Caption: Tenidap inhibits the production of pro-inflammatory cytokines IL-1 and IL-6.
Opening of Inwardly Rectifying Potassium (Kir) Channels
A unique aspect of Tenidap's pharmacology is its activity as a potent opener of the hKir2.3 inwardly rectifying potassium channel. This action may contribute to its overall therapeutic effects by modulating cellular excitability.
Caption: Tenidap activates the hKir2.3 potassium channel, leading to hyperpolarization.
Conclusion
This compound remains a significant molecule for research in anti-inflammatory drug discovery due to its distinctive dual mechanism of action. This guide has provided a detailed overview of its synthesis, chemical properties, and pharmacological actions. The presented experimental protocols and pathway diagrams offer a practical resource for scientists and researchers, facilitating further investigation and development in this area. While some experimental data on its physical properties remain to be fully elucidated in publicly accessible literature, the information compiled herein serves as a robust foundation for future studies.
References
Tenidap Sodium's Impact on Prostaglandin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenidap sodium is a novel anti-inflammatory agent that has demonstrated a unique mechanism of action, setting it apart from traditional nonsteroidal anti-inflammatory drugs (NSAIDs). This technical guide provides an in-depth analysis of this compound's effect on prostaglandin synthesis, targeting researchers, scientists, and professionals in drug development. Tenidap is characterized as a dual inhibitor of both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways.[1][2] This dual inhibition allows for a broad-spectrum anti-inflammatory effect by simultaneously downregulating the production of prostaglandins and leukotrienes, key mediators of inflammation. Furthermore, tenidap has been shown to inhibit the synthesis of pro-inflammatory cytokines, such as interleukin-1 (IL-1), and to modulate other cellular processes involved in the inflammatory cascade. This document consolidates quantitative data on its inhibitory activity, details experimental protocols for assessing its effects, and provides visual representations of the relevant biochemical pathways and experimental workflows.
Introduction
Prostaglandins are a group of lipid compounds that are derived from fatty acids and play a crucial role in various physiological and pathological processes, including inflammation, pain, and fever. The synthesis of prostaglandins is primarily mediated by the cyclooxygenase (COX) enzymes, COX-1 and COX-2. While COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. This compound has emerged as a significant subject of study due to its distinct inhibitory profile on prostaglandin synthesis, which includes the inhibition of both COX enzymes and the 5-lipoxygenase (5-LOX) pathway, a parallel pathway in arachidonic acid metabolism that leads to the production of leukotrienes.
Mechanism of Action
This compound exerts its primary anti-inflammatory effects by inhibiting key enzymes in the arachidonic acid cascade. This cascade is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2 (PLA2). Subsequently, arachidonic acid is metabolized by either the COX or LOX pathways.
Inhibition of Cyclooxygenase (COX)
This compound inhibits both COX-1 and COX-2, thereby reducing the production of prostaglandins.[3] In vitro studies in human test systems have indicated that tenidap inhibits COX-1 more potently than COX-2, although the specific selectivity ratio can vary depending on the experimental system used.[3]
Inhibition of 5-Lipoxygenase (5-LOX)
A distinguishing feature of tenidap is its ability to inhibit the 5-lipoxygenase enzyme.[1] This inhibition leads to a decrease in the synthesis of leukotrienes, such as leukotriene B4 (LTB4), which are potent chemoattractants for inflammatory cells.[4]
Inhibition of Phospholipase A2 (sPLA2) Synthesis
Beyond direct enzyme inhibition, tenidap has been shown to inhibit the synthesis of secretory non-pancreatic phospholipase A2 (sPLA2) at a post-transcriptional level.[5] By reducing the levels of sPLA2, tenidap can limit the initial step of the arachidonic acid cascade, which is the release of arachidonic acid from the cell membrane.
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound has been quantified in various in vitro and in vivo experimental systems. The following tables summarize the key quantitative data available.
| Enzyme/Pathway | Test System | Parameter | Value | Reference |
| Cyclooxygenase-1 (COX-1) | Rat Basophilic Leukemia Cells | IC50 | 20 nM | [3] |
| Cyclooxygenase (COX) Pathway | Human Blood (in vitro) | IC50 | 7.8 µM | [3] |
| Interleukin-1 (IL-1) Production | Murine Peritoneal Macrophages | IC50 | 3 µM | [5] |
Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound
| Model | Parameter | Value | Reference |
| Carrageenan-Induced Paw Edema (Rats) | ED50 | 14 mg/kg | [3] |
| UV Erythema (Guinea Pigs) | ED50 | 1.4 mg/kg | [3] |
Table 2: In Vivo Efficacy (ED50) of this compound
| Enzyme/Process | Tenidap Concentration | Effect | Test System | Reference |
| sPLA2 Release | 0.25 µg/ml (0.725 µM) | 40% reduction | Fetal Rat Calvarial Osteoblasts | [5] |
| sPLA2 Release | 2.5 µg/ml (7.25 µM) | >80% reduction | Fetal Rat Calvarial Osteoblasts | [5] |
Table 3: Effect of this compound on Secretory Phospholipase A2 (sPLA2) Synthesis
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for assessing its activity.
Caption: Arachidonic Acid Metabolism and this compound's Inhibition Points.
Caption: General Experimental Workflow for Assessing Tenidap's Effects.
Experimental Protocols
The following sections provide an overview of the methodologies used in key experiments to determine the effect of this compound on prostaglandin and leukotriene synthesis.
In Vitro Cyclooxygenase (COX) Inhibition Assay
-
Objective: To determine the inhibitory effect of this compound on COX-1 and COX-2 activity.
-
Cell Lines: Human peripheral monocytes or other relevant cell lines expressing COX enzymes.
-
Protocol Overview:
-
Cell Culture and Stimulation: Monocytes are cultured and stimulated with lipopolysaccharide (LPS) to induce COX-2 expression. Unstimulated cells primarily express COX-1.
-
Treatment: Cells are treated with varying concentrations of this compound.
-
Arachidonic Acid Addition: Exogenous arachidonic acid is added to initiate prostaglandin synthesis.
-
Incubation: The reaction is allowed to proceed for a specified time.
-
Measurement of Prostaglandins: The concentration of a specific prostaglandin, such as prostaglandin E2 (PGE2) or thromboxane B2 (a stable metabolite of thromboxane A2), is measured in the cell supernatant using techniques like Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).
-
IC50 Calculation: The concentration of this compound that causes 50% inhibition of prostaglandin synthesis (IC50) is calculated.
-
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
-
Objective: To determine the inhibitory effect of this compound on 5-LOX activity.
-
Cell Lines: Rat basophilic leukemia (RBL-1) cells or human neutrophils.
-
Protocol Overview:
-
Cell Culture and Stimulation: Cells are cultured and stimulated with a calcium ionophore (e.g., A23187) to activate the 5-LOX pathway.
-
Treatment: Cells are incubated with various concentrations of this compound.
-
Measurement of Leukotrienes: The production of 5-LOX products, such as leukotriene B4 (LTB4) or 5-hydroxyeicosatetraenoic acid (5-HETE), is quantified.
-
Quantification Method: High-Performance Liquid Chromatography (HPLC) is commonly used to separate and quantify the different leukotrienes.
-
IC50 Calculation: The IC50 value for 5-LOX inhibition is determined.
-
Measurement of Prostaglandin E2 (PGE2) Production in Synovial Fluid
-
Objective: To assess the in vivo effect of this compound on PGE2 levels in a clinical setting.
-
Study Design: Patients with rheumatoid arthritis are treated with this compound (e.g., 120 mg/day for 7 days).[4]
-
Protocol Overview:
-
Sample Collection: Synovial fluid samples are collected from patients at baseline and after the treatment period.[4]
-
PGE2 Measurement: The concentration of endogenous PGE2 in the synovial fluid is measured by radioimmunoassay (RIA).[4]
-
Data Analysis: The change in PGE2 levels from baseline to post-treatment is calculated to determine the inhibitory effect of tenidap.
-
Ex Vivo Measurement of Leukotriene B4 (LTB4) Production
-
Objective: To evaluate the effect of this compound treatment on the capacity of inflammatory cells to produce LTB4.
-
Study Design: Similar to the PGE2 study, patients receive this compound.
-
Protocol Overview:
-
Cell Isolation: Polymorphonuclear cells (PMNs) are isolated from the synovial fluid of patients.[4]
-
Ex Vivo Stimulation: The isolated PMNs are stimulated in vitro to produce LTB4.[4]
-
LTB4 Quantification: The amount of LTB4 produced is measured using high-performance liquid chromatography (HPLC).[4]
-
Comparison: The LTB4 production by PMNs from treated patients is compared to baseline levels or a placebo group.
-
Conclusion
This compound presents a multifaceted mechanism of action that extends beyond the simple inhibition of cyclooxygenase, a characteristic of traditional NSAIDs. Its ability to dually inhibit both COX and 5-LOX pathways, coupled with its inhibitory effect on sPLA2 synthesis, provides a comprehensive approach to mitigating the inflammatory cascade. The quantitative data and experimental findings summarized in this guide underscore its potential as a potent anti-inflammatory agent. This document serves as a valuable resource for researchers and drug development professionals seeking to understand and further investigate the intricate effects of this compound on prostaglandin synthesis and overall inflammatory processes. Further research into its precise interactions with COX-1 and COX-2 and the downstream consequences of its multi-target inhibition will continue to be a critical area of investigation.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. The in vitro free radical scavenging activity of tenidap, a new dual cyclo-oxygenase and 5-1ipoxygenase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits secretory non-pancreatic phospholipase A2 synthesis by foetal rat calvarial osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sketchviz.com [sketchviz.com]
- 5. This compound inhibits secretory non-pancreatic phospholipase A(2) synthesis by foetal rat calvarial osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Tenidap Sodium and the NF-κB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenidap, a novel oxindole-based anti-inflammatory agent, has demonstrated a unique therapeutic profile characterized by its dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, alongside potent cytokine-modulating properties. This technical guide provides an in-depth analysis of Tenidap's mechanism of action, with a particular focus on its interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a cornerstone of the inflammatory response. This document summarizes key quantitative data, outlines detailed experimental protocols for investigating its effects, and provides visual diagrams of the relevant biological pathways and workflows to support further research and development.
Introduction to Tenidap Sodium
This compound is an anti-rheumatic drug that combines the symptomatic relief of traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) with disease-modifying capabilities.[1][2] Its primary mechanism involves the inhibition of the COX enzyme, but its clinical efficacy, particularly the reduction of systemic acute phase proteins like C-reactive protein and serum amyloid A, suggests a broader mechanism of action beyond simple prostaglandin synthesis inhibition.[2] Notably, Tenidap has been shown to inhibit the production of key pro-inflammatory cytokines, including Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), which are critically regulated by the NF-κB transcription factor.[2][3]
The NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a pivotal regulator of the innate and adaptive immune response. In its inactive state, NF-κB dimers (most commonly the p65/p50 heterodimer) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α or IL-1β, trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome.[4][5] The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimer, allowing it to translocate to the nucleus, bind to specific DNA sequences (κB sites), and initiate the transcription of hundreds of target genes, including those for IL-1, IL-6, and TNF-α.[4]
Tenidap's Mechanism of Action on Inflammatory Signaling
While direct inhibition of the IKK complex or p65 translocation by Tenidap has not been explicitly detailed in available literature, its profound effect on NF-κB-regulated cytokines strongly implies an interaction with this pathway. The mechanism is likely multi-faceted, stemming from its dual inhibitory action on arachidonic acid metabolism.
-
COX Inhibition : Tenidap is a potent inhibitor of COX-1 and COX-2, reducing the production of prostaglandins which are key mediators of inflammation.[1]
-
5-LOX Inhibition : Uniquely, Tenidap also inhibits the 5-LOX pathway, decreasing the production of leukotrienes, such as Leukotriene B4 (LTB4).[6] LTB4 is a potent neutrophil chemoattractant and activator, and its inhibition contributes to Tenidap's anti-inflammatory effects.[6]
-
Cytokine Synthesis Inhibition : Tenidap has been shown to inhibit the synthesis of IL-1, IL-6, and TNF-α at the protein and mRNA level.[2][3][7] Since the transcription of these cytokines is heavily dependent on NF-κB activation, it is highly probable that Tenidap acts at a point upstream that affects NF-κB signaling, or through a parallel pathway that influences NF-κB's transcriptional efficiency.
Quantitative Data Summary
The following tables summarize the key quantitative metrics reported for this compound in various in vitro and in vivo models.
Table 1: Inhibitory Concentrations (IC50) of Tenidap
| Target | System/Cell Type | IC50 Value | Reference |
| IL-1 Production | Murine Peritoneal Macrophages (LPS/Zymosan stimulated) | ~3 µM | [7] |
| COX-1 | Rat Basophilic Leukemia Cells (Ca2+ ionophore stimulated) | 20 nM | [1] |
| COX Pathway | Human Blood (in vitro) | 7.8 µM | [1] |
Table 2: Summary of Observed Effects of Tenidap
| Effect | Model System | Concentration / Dose | Outcome | Reference |
| Inhibition of pro-IL-1α | Murine Macrophages | Down to 3 µM | Decreased appearance of intracellular 34 kDa pro-IL-1α | [7] |
| Inhibition of T-cell Proliferation | Cloned Human T-cells | Not specified | Inhibited anti-CD3 or IL-2 driven proliferation | [3] |
| Inhibition of Cytokine mRNA | Cloned Human T-cells | Not specified | Inhibited induction of IFN-γ and TNF-α mRNA | [3] |
| Inhibition of LTB4 Production | Human PMNs (ex vivo) | 120 mg/day (in patients) | Decreased production of LTB4 in synovial fluid | [6] |
| Inhibition of Protein Kinase C Signaling | Mouse Macrophages | 5-20 µM | Inhibited PKC-mediated arachidonate release | [8] |
Experimental Protocols
Detailed protocols for the specific experiments conducted on Tenidap are not fully available. However, this section provides standardized, detailed methodologies for key experiments that are essential for researchers aiming to investigate the impact of a compound like Tenidap on the NF-κB signaling pathway.
Protocol: Western Blot for IκBα Degradation and p65 Phosphorylation
This protocol is designed to determine if a test compound prevents the degradation of IκBα or the phosphorylation of the p65 subunit, which are key activation steps in the NF-κB pathway.
-
Cell Culture and Treatment:
-
Plate RAW 264.7 macrophages or similar cells in 6-well plates at a density of 1x10^6 cells/well.
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of Tenidap (e.g., 1, 5, 10, 25 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 0, 15, 30, and 60 minutes.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against IκBα, phospho-p65 (Ser536), total p65, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Visualize bands using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensity using software like ImageJ. Normalize the intensity of target proteins to the loading control. Compare the levels of IκBα and phospho-p65 in Tenidap-treated samples to the LPS-only control.
-
Protocol: NF-κB-Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Transfection:
-
Plate HEK293T or similar cells in a 24-well plate.
-
Co-transfect cells with a plasmid containing a luciferase reporter gene driven by an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours, pre-treat the transfected cells with Tenidap or vehicle for 1-2 hours.
-
Stimulate with TNF-α (10 ng/mL) for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions on a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in NF-κB activity relative to the unstimulated control.
-
Conclusion and Future Directions
This compound represents a class of anti-inflammatory drugs with a mechanism that extends beyond COX inhibition. Its ability to suppress the production of key pro-inflammatory cytokines, which are hallmarks of NF-κB activation, strongly suggests that Tenidap modulates this critical signaling pathway. While direct evidence is limited, the data points to an upstream or parallel mechanism of inhibition.
Future research should focus on elucidating the precise molecular target of Tenidap within the NF-κB cascade. Key questions include:
-
Does Tenidap directly inhibit the IKK complex?
-
Does it interfere with the nuclear translocation of p65/p50?
-
Could its effects on ion transport or intracellular pH be linked to the modulation of kinases upstream of IKK?[9][10]
Answering these questions using the protocols outlined in this guide will provide a more complete understanding of Tenidap's disease-modifying properties and could pave the way for the development of more targeted and effective anti-inflammatory therapies.
References
- 1. Tenidap, a structurally novel drug for the treatment of arthritis: antiinflammatory and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tenidap: a novel cytokine-modulating antirheumatic drug for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tenidap, but not nonsteroidal anti-inflammatory drugs, inhibits T-cell proliferation and cytokine induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of 5-lipoxygenase product formation and polymorphonuclear cell degranulation by this compound in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of interleukin 1 synthesis by tenidap: a new drug for arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of tenidap on Ca(2+)- and protein kinase C-mediated protein phosphorylation, activation of the arachidonate-mobilizing phospholipase A2 and subsequent eicosanoid formation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of cytokine activation processes in vitro by tenidap, a novel anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tenidap, an anti-inflammatory agent, inhibits DNA and collagen syntheses, depresses cell proliferation, and lowers intracellular pH in cultured human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Free Radical Scavenging Properties of Tenidap Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenidap sodium, a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), has demonstrated anti-inflammatory properties. Beyond its primary mechanism of action, in vitro studies have indicated that Tenidap possesses free radical scavenging capabilities, suggesting a broader role in mitigating oxidative stress associated with inflammatory conditions. This technical guide provides a comprehensive overview of the existing in vitro data on the free radical scavenging properties of this compound. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of experimental workflows and proposed mechanisms of action. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development who are investigating the antioxidant potential of anti-inflammatory agents.
Introduction
Tenidap is an anti-inflammatory drug that has been investigated for the treatment of rheumatoid arthritis.[1][2] Its primary mechanism of action involves the dual inhibition of cyclooxygenase and 5-lipoxygenase, key enzymes in the inflammatory cascade.[1][2] Free radicals and other reactive oxygen species (ROS) are known to play a significant role in the pathophysiology of inflammatory diseases by causing cellular damage. The ability of an anti-inflammatory agent to also scavenge free radicals could provide additional therapeutic benefits. This guide focuses on the documented in vitro free radical scavenging properties of this compound.
Quantitative Data Summary
The available quantitative data on the in vitro free radical scavenging properties of this compound are summarized in the table below. It is important to note that while some studies have investigated its general radical scavenging activity and its effect on superoxide production, there is a notable absence of published data for Tenidap in several standard antioxidant assays, including DPPH, ABTS, hydroxyl radical, and nitric oxide scavenging assays.
| Assay Type | Key Findings | Quantitative Data (IC50, Ki, etc.) | Reference(s) |
| General Free Radical Scavenging | Demonstrates general free radical scavenging effects in a dose-dependent manner at concentrations above 20 μg/ml. | Not Applicable | [1][2] |
| Superoxide Anion (O₂•⁻) Scavenging | No direct scavenging effect on the superoxide anion was demonstrated in the Misra and Fridovich assay system. | Not Applicable | [1][2] |
| Xanthine Oxidase Inhibition | Inhibits superoxide production by xanthine oxidase through a non-competitive mechanism. | Ki = 11 µg/mL (34 µM) | |
| DPPH Radical Scavenging | No data available from the conducted literature search. | Not Available | |
| ABTS Radical Scavenging | No data available from the conducted literature search. | Not Available | |
| Hydroxyl Radical Scavenging | No data available from the conducted literature search. | Not Available | |
| Nitric Oxide Scavenging | No data available from the conducted literature search. | Not Available |
Experimental Protocols
This section details the methodologies for the key experiments that have been reported in the literature for assessing the free radical scavenging properties of this compound.
General Free Radical Scavenging Activity (Misra and Fridovich Assay)
This assay was utilized to demonstrate the general free radical scavenging effects of Tenidap. The method is based on the ability of a compound to inhibit the auto-oxidation of epinephrine to adrenochrome, a reaction that is dependent on superoxide radicals.
Principle: The auto-oxidation of epinephrine is a free radical-mediated process. Scavengers of free radicals will inhibit this reaction, and the degree of inhibition can be measured spectrophotometrically.
Reagents:
-
Epinephrine solution (e.g., 10 mM in dilute HCl)
-
Sodium carbonate buffer (e.g., 50 mM, pH 10.2)
-
This compound solutions of varying concentrations
-
Control vehicle (solvent used for Tenidap)
Procedure:
-
Prepare a reaction mixture in a cuvette containing the sodium carbonate buffer.
-
Add the desired concentration of this compound or the control vehicle to the reaction mixture.
-
Initiate the reaction by adding the epinephrine solution.
-
Immediately monitor the change in absorbance at 480 nm over a defined period (e.g., 4 minutes) using a spectrophotometer. The formation of adrenochrome results in an increased absorbance at this wavelength.
-
The rate of reaction is determined from the linear portion of the absorbance versus time plot.
-
The percentage inhibition of epinephrine auto-oxidation is calculated using the following formula:
where Rate_control is the rate of reaction in the presence of the control vehicle and Rate_sample is the rate of reaction in the presence of this compound.
Xanthine Oxidase Inhibition Assay
This assay was used to determine the inhibitory effect of Tenidap on the superoxide-generating enzyme, xanthine oxidase.
Principle: Xanthine oxidase catalyzes the oxidation of hypoxanthine or xanthine to uric acid, with the concomitant production of superoxide radicals. The inhibition of this enzyme leads to a decrease in the rate of uric acid and superoxide formation. The production of uric acid can be monitored spectrophotometrically at 295 nm.
Reagents:
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Xanthine or hypoxanthine solution (substrate)
-
Xanthine oxidase enzyme solution
-
This compound solutions of varying concentrations
-
Control vehicle (solvent used for Tenidap)
Procedure:
-
In a 96-well plate or cuvettes, add the phosphate buffer, this compound solution (or control vehicle), and the xanthine oxidase enzyme solution.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the xanthine or hypoxanthine substrate solution.
-
Immediately measure the increase in absorbance at 295 nm over time, which corresponds to the formation of uric acid.
-
The rate of reaction is calculated from the linear portion of the absorbance versus time plot.
-
The percentage inhibition of xanthine oxidase activity is calculated as:
-
To determine the inhibition constant (Ki) for non-competitive inhibition, the assay is performed with varying concentrations of both the substrate and Tenidap. The data are then analyzed using Lineweaver-Burk or other suitable kinetic plots.
Visualizations
The following diagrams illustrate the experimental workflow for the general free radical scavenging assay and the proposed mechanism of Tenidap's action on xanthine oxidase.
Caption: Workflow for the Misra and Fridovich Assay.
Caption: Inhibition of Xanthine Oxidase by Tenidap.
Conclusion
The available in vitro evidence suggests that this compound possesses modest free radical scavenging properties and can inhibit the production of superoxide radicals by targeting xanthine oxidase. These antioxidant activities may complement its primary anti-inflammatory effects. However, a significant gap exists in the literature regarding its efficacy in a broader range of standard antioxidant assays. Further research is warranted to fully characterize the antioxidant profile of Tenidap and to elucidate the clinical relevance of its free radical scavenging properties. This guide provides a foundational understanding for researchers interested in exploring these aspects of Tenidap's pharmacology.
References
Methodological & Application
Application Notes and Protocols for Tenidap Sodium Cell-Based Assay Using THP-1 Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenidap sodium is an anti-inflammatory agent known for its dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. These enzymes are critical in the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. Furthermore, Tenidap has been shown to modulate the production of key inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). The human monocytic cell line, THP-1, can be differentiated into a macrophage-like phenotype using Phorbol 12-myristate 13-acetate (PMA). These differentiated macrophages are a widely used and accepted in vitro model for studying inflammatory responses.
This document provides detailed protocols for a cell-based assay to evaluate the anti-inflammatory effects of this compound on PMA-differentiated THP-1 macrophages. The assay measures the inhibition of pro-inflammatory cytokine production and the activity of COX and 5-LOX enzymes.
Mechanism of Action: this compound in Macrophages
Upon stimulation by inflammatory triggers like Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, THP-1 macrophages initiate a signaling cascade. A key pathway involved is the activation of Nuclear Factor-kappa B (NF-κB). This transcription factor orchestrates the expression of numerous pro-inflammatory genes, leading to the synthesis and secretion of cytokines such as IL-1β, IL-6, and TNF-α. Simultaneously, the arachidonic acid cascade is activated, leading to the production of prostaglandins by COX enzymes and leukotrienes by 5-LOX. This compound exerts its anti-inflammatory effects by inhibiting both COX and 5-LOX enzymes and by suppressing the production of pro-inflammatory cytokines.
Figure 1: Simplified signaling pathway of LPS-induced inflammation in THP-1 macrophages and the inhibitory actions of this compound.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of this compound on various inflammatory markers. It is important to note that the data has been compiled from studies using different cell types, as specific data for PMA-differentiated THP-1 macrophages is limited. These values provide a reference range for designing experiments.
| Target Enzyme | Cell Type | IC50 Value | Reference |
| COX-1 | Rat Basophilic Leukemia Cells | 20 nM | [1] |
| COX Pathway | Human Blood (in vitro) | 7.8 µM | [1] |
| 5-LOX | Human & Rat Neutrophils, Rat Peritoneal Macrophages | 5 - 15 µM | [2] |
Table 1: this compound IC50 Values for COX and 5-LOX Inhibition
| Cytokine | Cell Type | Stimulant | IC50 Value | Reference |
| IL-1 Production | Murine Peritoneal Macrophages | LPS or Zymosan | ~3 µM | [3] |
Table 2: this compound IC50 Values for Cytokine Inhibition
Experimental Protocols
The following protocols provide a step-by-step guide for conducting a cell-based assay to evaluate the efficacy of this compound.
Experimental Workflow Overview
Figure 2: General workflow for the this compound cell-based assay using THP-1 macrophages.
Protocol 1: Culture and Differentiation of THP-1 Cells
Materials:
-
THP-1 cell line (ATCC® TIB-202™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well or 96-well tissue culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
THP-1 Monocyte Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator. Maintain cell density between 2 x 10^5 and 8 x 10^5 cells/mL.
-
Seeding for Differentiation: Seed THP-1 monocytes into tissue culture plates at a density of 5 x 10^4 cells/well for a 96-well plate or 1 x 10^6 cells/well for a 6-well plate.
-
PMA-induced Differentiation: Add PMA to the culture medium to a final concentration of 100 nM.
-
Incubation: Incubate the cells with PMA for 48-72 hours. During this time, the cells will adhere to the plate and exhibit a macrophage-like morphology.
-
Resting Period: After the differentiation period, carefully aspirate the PMA-containing medium. Gently wash the adherent macrophages once with fresh, warm RPMI-1640 medium.
-
Add Fresh Medium: Add fresh, PMA-free RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate: Incubate the differentiated macrophages for a resting period of 24 hours before proceeding with the assay.
Protocol 2: this compound Treatment and LPS Stimulation
Materials:
-
Differentiated THP-1 macrophages in culture plates (from Protocol 1)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Serum-free RPMI-1640 medium
Procedure:
-
Prepare this compound Dilutions: Prepare a series of dilutions of this compound in serum-free RPMI-1640 medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Pre-treatment: Aspirate the medium from the differentiated THP-1 macrophages and replace it with the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the cells for 1-2 hours at 37°C in a humidified 5% CO2 incubator.
-
LPS Stimulation: Prepare a working solution of LPS in serum-free RPMI-1640 medium. Add LPS to each well (except for the unstimulated control wells) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plates for an appropriate duration based on the endpoint being measured:
-
Cytokine analysis: 6-24 hours.
-
COX/5-LOX activity: 30 minutes to 4 hours.
-
-
Sample Collection:
-
Supernatant: Carefully collect the culture supernatant from each well for cytokine analysis. Centrifuge to remove any cell debris and store at -80°C until analysis.
-
Cell Lysate: Wash the adherent cells with cold PBS. Lyse the cells using an appropriate lysis buffer for the COX or 5-LOX activity assays. Store the lysate at -80°C.
-
Protocol 3: Measurement of Cytokine Production by ELISA
Materials:
-
ELISA kits for human TNF-α, IL-6, and IL-1β
-
Culture supernatants (from Protocol 2)
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kits.
-
Briefly, the supernatant samples (and standards) are added to wells coated with a capture antibody specific for the cytokine of interest.
-
After incubation and washing, a detection antibody is added, followed by a substrate solution.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve.
-
Determine the percentage inhibition of cytokine production by this compound compared to the LPS-stimulated vehicle control.
Protocol 4: Measurement of COX and 5-LOX Activity
Materials:
-
Commercial COX and 5-LOX activity assay kits (fluorometric or colorimetric)
-
Cell lysates (from Protocol 2)
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Follow the detailed instructions provided with the commercial assay kits.
-
For COX Activity: These assays typically measure the peroxidase activity of COX enzymes. The cell lysate is incubated with a substrate that is converted into a fluorescent or colored product. The rate of product formation is proportional to the COX activity. Specific inhibitors for COX-1 and COX-2 can be used to differentiate between the activity of the two isoforms.
-
For 5-LOX Activity: These assays generally involve the incubation of the cell lysate with a 5-LOX substrate. The product of the reaction is then measured, often through a coupled reaction that generates a fluorescent or colored signal.
-
Measure the signal using the appropriate microplate reader.
-
Calculate the enzyme activity based on the standard curve provided in the kit.
-
Determine the percentage inhibition of COX and 5-LOX activity by this compound compared to the LPS-stimulated vehicle control.
Data Analysis and Interpretation
For each endpoint, calculate the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = [1 - (Value of Tenidap-treated sample / Value of LPS-stimulated vehicle control)] x 100
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve. From this curve, the IC50 value (the concentration of this compound that causes 50% inhibition) can be determined using non-linear regression analysis.
The results from this assay will provide valuable insights into the anti-inflammatory profile of this compound, specifically its potency in inhibiting key inflammatory pathways in a macrophage model. This information is crucial for researchers and professionals involved in the development of anti-inflammatory therapeutics.
References
- 1. Tenidap, a structurally novel drug for the treatment of arthritis: antiinflammatory and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tenidap inhibits 5-lipoxygenase product formation in vitro, but this activity is not observed in three animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of interleukin 1 synthesis by tenidap: a new drug for arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Assessing the Anti-inflammatory Potential of Tenidap Sodium in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in inflammation research and the evaluation of anti-inflammatory compounds.
Abstract: This application note provides a detailed protocol for utilizing the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model to investigate the anti-inflammatory properties of Tenidap Sodium. RAW 264.7 cells, a murine macrophage cell line, are a well-established in vitro model for studying the inflammatory response. Stimulation with LPS, a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory cascade through the activation of Toll-like receptor 4 (TLR4). This leads to the downstream activation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), culminating in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2][3][4][5][6]
Tenidap is a novel anti-rheumatic agent known to inhibit cyclooxygenase (COX) enzymes and modulate cytokine production.[7][8] This document outlines the experimental procedures for cell culture, LPS stimulation, and treatment with this compound. It further details methods for quantifying key inflammatory markers and analyzing protein expression in relevant signaling pathways. The provided protocols and data serve as a comprehensive guide for assessing the efficacy and mechanism of action of this compound and other potential anti-inflammatory agents.
Key Signaling Pathways in LPS-Stimulated Macrophages
LPS initiates an inflammatory response by binding to TLR4 on the macrophage surface. This interaction triggers a signaling cascade that activates transcription factors, primarily NF-κB, and the MAPK family (p38, JNK, and ERK).[2][4][5] Activated NF-κB translocates to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][4][9][10] These enzymes are responsible for the production of NO and prostaglandins, respectively, which are key mediators of inflammation.[11][12]
Experimental Protocols
Materials and Reagents
-
Cell Line: RAW 264.7 murine macrophage cell line (ATCC® TIB-71™).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM).[10][13]
-
Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin (100 U/mL penicillin, 100 µg/mL streptomycin).[10][13]
-
Reagents:
-
Lipopolysaccharide (LPS) from E. coli O111:B4.[13]
-
This compound.
-
Griess Reagent Kit for Nitrite Determination.[13]
-
ELISA Kits for mouse TNF-α, IL-6, and IL-1β.[2]
-
BCA Protein Assay Kit.
-
Primary antibodies: anti-iNOS, anti-COX-2, anti-phospho-p65, anti-p65, anti-β-actin.
-
HRP-conjugated secondary antibodies.
-
ECL Western Blotting Substrate.
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO2).
-
96-well and 6-well tissue culture plates.
-
Microplate reader.
-
Western blot imaging system.
-
Experimental Workflow
The overall experimental process involves culturing RAW 264.7 cells, pre-treating them with this compound, stimulating with LPS, and subsequently analyzing the inflammatory response through various assays.
Detailed Procedures
2.3.1. Cell Culture and Seeding
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[10][13]
-
Subculture cells when they reach approximately 80% confluency.
-
For experiments, seed cells in appropriate plates.
-
Incubate overnight to allow for cell adherence.[14]
2.3.2. LPS Stimulation and this compound Treatment
-
The next day, remove the old medium from the cells.
-
Add fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.
-
After pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[2][10]
2.3.3. Nitric Oxide (NO) Assay
-
After the 24-hour incubation, collect 100 µL of the cell culture supernatant.
-
Determine the nitrite concentration, a stable product of NO, using a Griess Reagent kit according to the manufacturer's instructions.[10][13]
-
Measure the absorbance at 540 nm using a microplate reader.[16]
-
Calculate the nitrite concentration based on a sodium nitrite standard curve.
2.3.4. Cytokine Measurement (ELISA)
-
Collect the cell culture supernatants after the 24-hour incubation.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β using specific mouse ELISA kits as per the manufacturer's protocols.[2][13]
2.3.5. Western Blot Analysis
-
After collecting the supernatant, wash the cells in the 6-well plates with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.[5]
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system. Use β-actin as a loading control.
Expected Results and Data Presentation
This compound is expected to modulate the inflammatory response in LPS-stimulated RAW 264.7 cells. Its primary mechanism involves the inhibition of COX enzymes, which would decrease PGE2 production.[7] However, its effect on cytokines is more complex. Studies have shown that in LPS-stimulated macrophages, Tenidap can inhibit IL-1 production but may potentiate the expression of TNF-α.[8] This potentiation is attributed to the inhibition of the COX pathway, as PGE2 can create a negative feedback loop on TNF-α production.[8] Tenidap has also been shown to inhibit IL-6 in other cellular models.[17]
Mechanism of Action of this compound
Illustrative Quantitative Data
The following tables summarize the expected dose-dependent effects of this compound on key inflammatory mediators. (Note: Data are for illustrative purposes, based on the known mechanisms of action).
Table 1: Effect of this compound on NO and Pro-inflammatory Cytokine Production
| Treatment | Concentration (µM) | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) | IL-1β Release (% of LPS Control) |
| Control | - | 5.2 ± 1.1 | 4.5 ± 0.9 | 6.1 ± 1.5 | 3.8 ± 0.7 |
| LPS (1 µg/mL) | - | 100 ± 5.8 | 100 ± 7.2 | 100 ± 8.1 | 100 ± 6.5 |
| LPS + Tenidap | 1 | 85.3 ± 4.9 | 115.4 ± 8.0 | 81.2 ± 6.3 | 79.5 ± 5.1* |
| LPS + Tenidap | 10 | 62.1 ± 3.7 | 148.2 ± 9.5 | 58.7 ± 4.5 | 55.4 ± 4.2 |
| LPS + Tenidap | 50 | 40.5 ± 2.9 | 185.6 ± 11.3 | 35.1 ± 3.1 | 31.9 ± 2.8 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to LPS control.
Table 2: Effect of this compound on iNOS and COX-2 Protein Expression
| Treatment | Concentration (µM) | iNOS Expression (Relative to β-actin) | COX-2 Expression (Relative to β-actin) |
| Control | - | 0.08 ± 0.02 | 0.11 ± 0.03 |
| LPS (1 µg/mL) | - | 1.00 ± 0.09 | 1.00 ± 0.11 |
| LPS + Tenidap | 10 | 0.68 ± 0.06** | 0.45 ± 0.05 |
| LPS + Tenidap | 50 | 0.42 ± 0.04 | 0.19 ± 0.03*** |
**p < 0.01, ***p < 0.001 compared to LPS control.
Discussion
The experimental model described here allows for a comprehensive evaluation of the anti-inflammatory activity of this compound. The expected results indicate that this compound effectively reduces the production of several key inflammatory mediators, including NO, IL-6, and IL-1β, in a dose-dependent manner.[17][18] This inhibitory action is likely correlated with the downregulation of iNOS and COX-2 protein expression.[11][12]
A noteworthy finding is the potential for this compound to increase TNF-α production in LPS-stimulated macrophages.[8] This paradoxical effect is believed to result from the potent inhibition of the COX pathway. Prostaglandins, particularly PGE2, can exert a negative feedback effect on TNF-α synthesis. By inhibiting PGE2 production, this compound may remove this brake, leading to an enhanced TNF-α response to LPS.[8] This highlights the complexity of inflammatory signaling and the importance of measuring a broad panel of mediators when evaluating anti-inflammatory compounds.
Conclusion
The LPS-stimulated RAW 264.7 cell model is a robust and valuable tool for characterizing the anti-inflammatory profiles of therapeutic agents like this compound. The protocols provided herein offer a systematic approach to quantify changes in key inflammatory markers and elucidate the underlying mechanisms of action. The unique, dual-modulatory effect of this compound on cytokine production underscores the intricate nature of the inflammatory response and provides a compelling case for its further investigation in the context of chronic inflammatory diseases.
References
- 1. Phillygenin inhibited LPS-induced RAW 264.7 cell inflammation by NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation [mdpi.com]
- 4. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The activation of NF-κB and MAPKs signaling pathways of RAW264.7 murine macrophages and natural killer cells by fucoidan from Nizamuddinia zanardinii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tenidap, a structurally novel drug for the treatment of arthritis: antiinflammatory and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential effects of tenidap on the zymosan- and lipopolysaccharide-induced expression of mRNA for proinflammatory cytokines in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Naproxen-Derived New Compound Inhibits the NF-κB, MAPK and PI3K/Akt Signaling Pathways Synergistically with Resveratrol in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san [jkom.org]
- 16. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of cytokine activation processes in vitro by tenidap, a novel anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anti-inflammatory Effects of Galactose-Taurine Sodium Salt in LPS-Activated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Tenidap Sodium: Application Notes and Protocols for IL-6 and TNF-alpha Measurement by ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenidap sodium is a novel anti-inflammatory agent that has demonstrated significant effects on the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1] This document provides detailed application notes and a generalized protocol for the quantification of human IL-6 and TNF-α in cell culture supernatants treated with this compound using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Tenidap's mechanism of action involves the modulation of intracellular pH and anion transport, which in turn suppresses cellular activation processes induced by various cytokines.[2] Studies have shown that Tenidap dose-dependently inhibits the production of IL-6 and TNF-α in various in vitro models, including human peripheral blood mononuclear cells (PBMCs) and synovial membrane explants from rheumatoid arthritis patients.[3] This inhibitory effect is not primarily dependent on cyclooxygenase inhibition, distinguishing it from traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2]
Signaling Pathway Overview
Tenidap's inhibitory effect on cytokine production is linked to its ability to alter cellular ionic homeostasis. The following diagram illustrates a simplified overview of the inflammatory signaling pathway leading to the production of IL-6 and TNF-α and the proposed point of intervention for Tenidap.
Caption: Putative mechanism of Tenidap on cytokine signaling.
Quantitative Data Summary
The following table summarizes the inhibitory effect of this compound on IL-6 and TNF-α production in lipopolysaccharide (LPS)-stimulated synovial membrane explants from patients with rheumatoid arthritis.[3]
| Treatment Group | Tenidap Conc. (µg/mL) | Mean IL-6 Inhibition (%) | Mean TNF-α Inhibition (%) |
| Control (LPS only) | 0 | 0 | 0 |
| Tenidap | 5 | Not specified, but significant | ~40 |
| Tenidap | 20 (therapeutic) | Significant inhibition | 69 |
| Tenidap | 50 | Significant inhibition | Not specified |
Data is adapted from a study on human synovial membrane explants.[3] The exact percentage of inhibition for some concentrations was not specified in the source material but was noted as significant. The TNF-α inhibition at 5 µg/mL is an approximation based on the source's description.[3]
Experimental Protocol: IL-6 and TNF-α Measurement by ELISA
This protocol provides a general framework for the measurement of human IL-6 and TNF-α in cell culture supernatants treated with this compound. It is essential to follow the specific instructions provided with the commercial ELISA kit being used.
Materials
-
Human IL-6 and TNF-α ELISA kits (containing pre-coated 96-well plates, detection antibodies, standards, buffers, and substrate)
-
Cell culture medium
-
This compound
-
Lipopolysaccharide (LPS) or other appropriate stimulant
-
Phosphate Buffered Saline (PBS)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Wash bottle or automated plate washer
-
Sterile, pyrogen/endotoxin-free tubes for sample collection
Experimental Workflow
Caption: Generalized ELISA workflow.
Detailed Methodologies
1. Cell Culture and Treatment:
-
Culture your cells of interest (e.g., human PBMCs, synovial fibroblasts) in appropriate cell culture medium to the desired confluency.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or ethanol) and dilute to final working concentrations in cell culture medium. Include a vehicle control.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 5, 20, 50 µg/mL) or vehicle for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate inflammatory agent, such as LPS (e.g., 1 µg/mL), to induce cytokine production. Include an unstimulated control.
-
Incubate the cells for a period sufficient to allow for cytokine accumulation in the supernatant (e.g., 18-24 hours).
2. Sample Preparation:
-
Following incubation, collect the cell culture plates and centrifuge them at a low speed (e.g., 300 x g for 10 minutes at 4°C) to pellet the cells.[4]
-
Carefully aspirate the supernatant, which contains the secreted cytokines, and transfer it to fresh, sterile tubes.
-
Samples can be assayed immediately or aliquoted and stored at -80°C for later analysis. Avoid repeated freeze-thaw cycles.[5]
3. ELISA Procedure (General):
-
Bring all ELISA kit reagents and samples to room temperature before use.
-
Prepare the standard dilutions according to the kit manufacturer's instructions to generate a standard curve.
-
Add 100 µL of each standard, control, and sample to the appropriate wells of the pre-coated microplate. It is recommended to run all samples and standards in duplicate or triplicate.
-
Cover the plate and incubate for the time and temperature specified in the kit protocol (e.g., 2.5 hours at room temperature).
-
Aspirate the liquid from each well and wash the plate multiple times (e.g., 4-5 times) with the provided wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well.
-
Cover the plate and incubate as directed (e.g., 1 hour at room temperature).
-
Wash the plate as described previously.
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Cover the plate and incubate (e.g., 45 minutes at room temperature).
-
Wash the plate again.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate the plate in the dark for the recommended time (e.g., 30 minutes) to allow for color development.
-
Add 50 µL of stop solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm using a microplate reader.
4. Data Analysis:
-
Subtract the average zero standard optical density (OD) from all other OD values.
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Use the standard curve to determine the concentration of IL-6 or TNF-α in the unknown samples.
-
Correct for any dilution factors used during sample preparation.
-
Calculate the percentage inhibition of IL-6 and TNF-α production for each concentration of this compound compared to the stimulated control.
Important Considerations
-
Kit Selection: Use a high-quality, validated human IL-6 and TNF-α ELISA kit from a reputable supplier.
-
Tenidap Interference: While unlikely to directly interfere with the antibody-antigen binding in a sandwich ELISA, it is good practice to run a control well with the highest concentration of Tenidap in assay buffer to check for any non-specific effects on the assay background.
-
Sample Matrix: If using samples other than cell culture supernatant (e.g., serum, plasma), ensure the ELISA kit is validated for that sample type and follow the recommended sample preparation procedures.[6]
-
Reproducibility: To ensure the reproducibility of your results, maintain consistency in all experimental parameters, including cell seeding density, incubation times, and washing steps.
This document provides a comprehensive guide for researchers interested in investigating the effects of this compound on IL-6 and TNF-α production. By following these protocols and considering the key aspects of experimental design, reliable and reproducible data can be generated to further elucidate the immunomodulatory properties of this compound.
References
- 1. mpbio.com [mpbio.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. In vitro effects of 2 antirheumatic drugs on the synthesis and expression of proinflammatory cytokines in synovial membranes from patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. ELISA sample preparation | Abcam [abcam.com]
- 6. fn-test.com [fn-test.com]
Application Note & Protocol: Western Blot Analysis of COX-2 Expression Following Tenidap Sodium Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1] Its expression is upregulated in response to pro-inflammatory stimuli such as cytokines and lipopolysaccharides (LPS).[2][3] Tenidap Sodium is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to inhibit cyclooxygenase activity.[4] While its primary mechanism is the inhibition of enzyme function, it is also valuable to understand its effects on the protein expression levels of COX-2. This application note provides a detailed protocol for the analysis of COX-2 protein expression in cultured cells treated with this compound using Western blot analysis.
Experimental Protocols
This protocol describes the induction of COX-2 expression in a suitable cell line (e.g., RAW 264.7 macrophages), treatment with this compound, and subsequent analysis of COX-2 protein levels by Western blot.
I. Cell Culture and Treatment
-
Cell Line: RAW 264.7 (murine macrophage cell line) is a suitable model as they express high levels of COX-2 upon stimulation.
-
Culture Conditions: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Induction of COX-2 Expression:
-
Starve the cells in serum-free DMEM for 2-4 hours prior to stimulation.
-
Induce COX-2 expression by treating the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 6-24 hours. The optimal induction time should be determined empirically.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Treat the LPS-stimulated cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for a predetermined duration (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (LPS-stimulated, untreated cells).
-
II. Protein Extraction (Lysis)
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA Lysis and Extraction Buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation and Centrifugation:
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Supernatant Collection: Carefully collect the supernatant containing the total protein and transfer it to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a Bradford or BCA protein assay.
III. Western Blot Analysis
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the protein samples to a final concentration of 1X.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane into a 10% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Perform the transfer at 100V for 1-2 hours or overnight at 25V at 4°C.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for COX-2 (e.g., rabbit anti-COX-2 polyclonal antibody) diluted in blocking buffer overnight at 4°C with gentle agitation. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the COX-2 band intensity to the corresponding loading control (β-actin or GAPDH) band intensity.
Data Presentation
Table 1: Effect of this compound on LPS-Induced COX-2 Expression in RAW 264.7 Cells
| Treatment Group | This compound (µM) | LPS (1 µg/mL) | Relative COX-2 Expression (Normalized to β-actin) | % Inhibition of COX-2 Expression |
| Untreated Control | 0 | - | Baseline | N/A |
| Vehicle Control | 0 (Vehicle) | + | 1.00 ± 0.08 | 0% |
| This compound | 1 | + | 0.85 ± 0.06 | 15% |
| This compound | 10 | + | 0.52 ± 0.05 | 48% |
| This compound | 50 | + | 0.23 ± 0.03 | 77% |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Discussion
The provided protocol offers a robust framework for investigating the effect of this compound on COX-2 protein expression. It is crucial to include appropriate controls, such as an untreated control, a vehicle control, and a positive control (LPS-stimulated), to ensure the validity of the results. Densitometric analysis of the Western blot bands allows for the quantification of changes in COX-2 protein levels.
This compound, as an NSAID, is known to primarily inhibit the enzymatic activity of COX-1 and COX-2.[4] However, some NSAIDs have been shown to also downregulate COX-2 expression.[5] The experimental design outlined here will enable researchers to determine if this compound exerts a similar effect on COX-2 protein levels, providing further insight into its mechanism of action as an anti-inflammatory agent. The proposed signaling pathway (Figure 2) illustrates the primary inhibitory effect of Tenidap on COX-2 enzyme activity and also considers a potential, though less characterized, role in modulating upstream signaling pathways like NF-κB that control COX-2 gene expression.
References
- 1. brieflands.com [brieflands.com]
- 2. Upregulation of COX-2 and PGE2 Induced by TNF-α Mediated Through TNFR1/MitoROS/PKCα/P38 MAPK, JNK1/2/FoxO1 Cascade in Human Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tenidap, a structurally novel drug for the treatment of arthritis: antiinflammatory and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long term NSAID treatment inhibits COX‐2 synthesis in the knee synovial membrane of patients with osteoarthritis: differential proinflammatory cytokine profile between celecoxib and aceclofenac - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Efficacy Testing of Tenidap Sodium in an Adjuvant-Induced Arthritis (AIA) Rat Model
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by persistent inflammation of the synovial joints, leading to progressive cartilage and bone destruction.[1] The Adjuvant-Induced Arthritis (AIA) model in rats is a widely utilized preclinical model for studying the pathology of inflammatory arthritis and for the evaluation of novel anti-arthritic therapies.[2] This model is induced by a single injection of Complete Freund's Adjuvant (CFA) and exhibits many features analogous to human RA, including polyarticular inflammation, bone resorption, and a T-cell-dependent autoimmune component.[2][3][4]
Tenidap Sodium is a novel anti-rheumatic agent that exhibits both anti-inflammatory and disease-modifying properties.[5][6] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes as well as the modulation of pro-inflammatory cytokine production, notably Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[7] These cytokines are key mediators in the pathogenesis of RA.[8] This document provides detailed protocols for testing the efficacy of this compound using the AIA rat model.
2. Mechanism of Action of this compound
Tenidap's therapeutic effects stem from its dual-action mechanism. It inhibits COX enzymes, thereby reducing the synthesis of prostaglandins involved in pain and inflammation.[5] Concurrently, it modulates cytokine activity, significantly inhibiting the production of key pro-inflammatory cytokines such as IL-1, IL-6, and TNF, which play a central role in the inflammatory cascade and joint destruction seen in RA.[7][9]
3. Experimental Protocols
3.1. Animals Susceptible rat strains such as Lewis or Sprague-Dawley rats, typically 6-12 weeks old, are recommended for AIA studies.[10] Animals should be housed in a specific pathogen-free (SPF) facility with controlled temperature and a 12-hour light/dark cycle, with ad libitum access to food and water.[11] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
3.2. Materials & Reagents
-
Animals: Male Sprague-Dawley or Lewis rats (180-200g)
-
Adjuvant: Complete Freund's Adjuvant (CFA) containing 10 mg/mL heat-killed Mycobacterium tuberculosis.[10]
-
Test Compound: this compound
-
Vehicle Control: 0.5% Carboxymethyl cellulose (CMC-Na) solution
-
Positive Control: Methotrexate (MTX) or Indomethacin
-
Anesthesia: Isoflurane or equivalent
-
Measurement Tools: Plethysmometer or digital calipers, weighing scale
-
Histology: Formalin, decalcifying solution, hematoxylin and eosin (H&E) stain
-
Biochemical Analysis: ELISA kits for rat TNF-α, IL-1β, IL-6.
3.3. Experimental Workflow
The general workflow involves acclimatization, induction of arthritis, treatment administration, and subsequent monitoring and analysis over a period of 21-28 days.
3.4. Induction of Adjuvant Arthritis
-
Acclimatize rats for at least 7 days before the experiment.[11]
-
On Day 0, briefly anesthetize the rats.
-
Inject 0.1 mL of CFA (10 mg/mL) subcutaneously into the plantar surface of the right hind paw or at the base of the tail.[3][11] The base-of-tail injection allows for arthritis evaluation in all four paws.[3]
-
The injected paw will show signs of acute inflammation (primary lesion) within days. Polyarthritis in the contralateral, non-injected paws (secondary lesions) typically develops between days 10 and 14.[10]
3.5. Animal Grouping and Dosing Rats are typically divided into the following groups (n=6-8 per group):
-
Group 1 (Normal Control): Healthy rats receiving vehicle only.
-
Group 2 (AIA Model Control): AIA-induced rats receiving vehicle only.
-
Group 3 (this compound Group): AIA-induced rats receiving this compound (e.g., 10, 30 mg/kg, p.o., daily).
-
Group 4 (Positive Control): AIA-induced rats receiving a standard-of-care drug like Methotrexate (e.g., 0.5 mg/kg, p.o., daily).
Treatment can be administered in a prophylactic (starting on Day 0) or therapeutic (starting after arthritis onset, e.g., Day 10) paradigm.[2]
3.6. Efficacy Assessment
3.6.1. Clinical Assessment of Arthritis
-
Body Weight: Record body weight every 2-3 days. A decrease in body weight gain is characteristic of systemic inflammation.
-
Paw Volume: Measure the volume of both hind paws using a plethysmometer or the diameter using a digital caliper at regular intervals (e.g., Day 0, 3, 7, 10, 14, 17, 21).[12]
-
Arthritis Score: Visually score each paw for signs of inflammation (erythema and swelling) on a scale of 0-4.[13] The maximum score per rat is 16.
-
0: No signs of inflammation.
-
1: Slight erythema or swelling in one digit.
-
2: Moderate erythema and swelling in more than one digit.
-
3: Severe erythema and swelling of the entire paw.
-
4: Ankylosis and incapacity to bend the ankle.[13]
-
3.6.2. Histopathological Analysis At the end of the study, anesthetize the animals and collect the ankle joints. Fix them in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section the joints and stain with H&E to assess:
-
Inflammatory cell infiltration
-
Synovial hyperplasia (pannus formation)
-
Cartilage degradation
-
Bone erosion
3.6.3. Biochemical Analysis Collect blood via cardiac puncture at the study endpoint. Separate serum and store at -80°C. Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using commercially available ELISA kits. Significant reductions in these cytokine levels are an indicator of drug efficacy.[9]
4. Data Presentation
Quantitative data should be presented as the mean ± standard error of the mean (SEM). Statistical analysis can be performed using one-way ANOVA followed by a post-hoc test (e.g., Tukey's).
Table 1: Effect of this compound on Paw Volume (mL) in AIA Rats (Representative Data)
| Treatment Group | Day 0 | Day 7 | Day 14 | Day 21 |
| Normal Control | 1.25 ± 0.05 | 1.26 ± 0.06 | 1.28 ± 0.05 | 1.30 ± 0.07 |
| AIA Model | 1.26 ± 0.04 | 2.15 ± 0.11 | 2.85 ± 0.15 | 3.10 ± 0.18 |
| Tenidap (10 mg/kg) | 1.27 ± 0.05 | 2.05 ± 0.10 | 2.20 ± 0.12 | 2.35 ± 0.14 |
| Tenidap (30 mg/kg) | 1.25 ± 0.06 | 1.90 ± 0.09 | 1.85 ± 0.10 | 1.95 ± 0.11 |
| MTX (0.5 mg/kg) | 1.26 ± 0.04 | 1.85 ± 0.08 | 1.75 ± 0.09 | 1.80 ± 0.10 |
| *p < 0.05, *p < 0.01 vs. AIA Model. Data are Mean ± SEM. |
Table 2: Effect of this compound on Arthritis Index in AIA Rats (Representative Data)
| Treatment Group | Day 14 | Day 17 | Day 21 |
| Normal Control | 0.00 ± 0.00 | 0.00 ± 0.00 | 0.00 ± 0.00 |
| AIA Model | 8.5 ± 0.7 | 10.2 ± 0.9 | 11.5 ± 1.1 |
| Tenidap (10 mg/kg) | 6.2 ± 0.5 | 7.1 ± 0.6 | 7.8 ± 0.8 |
| Tenidap (30 mg/kg) | 4.1 ± 0.4 | 4.5 ± 0.5 | 5.0 ± 0.6 |
| MTX (0.5 mg/kg) | 3.8 ± 0.3 | 4.2 ± 0.4 | 4.6 ± 0.5 |
| p < 0.05, *p < 0.01 vs. AIA Model. Data are Mean ± SEM. |
Table 3: Effect of this compound on Serum Cytokine Levels (pg/mL) in AIA Rats (Representative Data)
| Treatment Group | TNF-α | IL-1β | IL-6 |
| Normal Control | 35.2 ± 4.1 | 25.8 ± 3.5 | 40.5 ± 5.2 |
| AIA Model | 155.6 ± 12.3 | 110.4 ± 9.8 | 180.2 ± 15.1 |
| Tenidap (10 mg/kg) | 105.3 ± 9.5 | 75.1 ± 7.2 | 115.7 ± 10.3 |
| Tenidap (30 mg/kg) | 70.8 ± 6.9 | 50.6 ± 5.1 | 75.4 ± 8.6 |
| MTX (0.5 mg/kg) | 65.4 ± 6.2 | 48.2 ± 4.9 | 70.1 ± 7.9 |
| p < 0.05, *p < 0.01 vs. AIA Model. Data are Mean ± SEM. |
5. Inflammatory Signaling in AIA
The pathogenesis of AIA is driven by a complex interplay of immune cells and cytokines. Following the injection of CFA, T-cells that recognize mycobacterial antigens become activated. These T-cells can cross-react with self-components in the joints, initiating an inflammatory cascade.[3] Activated macrophages and synovial fibroblasts release a torrent of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, which perpetuate inflammation and drive the destruction of cartilage and bone.[4][8]
The Adjuvant-Induced Arthritis model in rats is a robust and reproducible method for evaluating the efficacy of anti-arthritic compounds. This compound, with its dual mechanism of inhibiting both cyclooxygenase and pro-inflammatory cytokines, is expected to significantly ameliorate the clinical and histopathological signs of arthritis in this model. The protocols outlined here provide a comprehensive framework for assessing these therapeutic effects, from clinical scoring to biochemical and histological endpoints.
References
- 1. Effects of Probiotic-Fermented Deer Bone Water Extract on Immune Regulation and Gut Microbiota in Rheumatoid Arthritis via the NOTCH Signaling Pathway [mdpi.com]
- 2. inotiv.com [inotiv.com]
- 3. chondrex.com [chondrex.com]
- 4. Cytokine expression and synovial pathology in the initiation and spontaneous resolution phases of adjuvant arthritis: Interleukin-17 expression is upregulated in early disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tenidap, a structurally novel drug for the treatment of arthritis: antiinflammatory and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tenidap--a new antiarthritic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tenidap: a novel cytokine-modulating antirheumatic drug for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytokines profiling by multiplex analysis in experimental arthritis: which pathophysiological relevance for articular versus systemic mediators? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparative study of tenidap, a cytokine-modulating anti-rheumatic drug, and diclofenac in rheumatoid arthritis: a 24-week analysis of a 1-year clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adjuvant-Induced Arthritis Model [chondrex.com]
- 11. Induction of Adjuvant-Induced Arthritis in Rats and Treatments [bio-protocol.org]
- 12. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
Application Notes and Protocols for Tenidap Sodium in the Carrageenan-Induced Paw Edema Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocol for utilizing the carrageenan-induced paw edema model to evaluate the anti-inflammatory efficacy of Tenidap Sodium.
Introduction
The carrageenan-induced paw edema model is a classical and widely used in vivo assay for screening and characterizing anti-inflammatory agents. Injection of carrageenan, a sulfated polysaccharide, into the rodent hind paw elicits an acute, biphasic inflammatory response. The initial phase (0-1.5 hours) is characterized by the release of histamine, serotonin, and bradykinin, while the later phase (1.5-5 hours) is primarily mediated by the production of prostaglandins, with an influx of neutrophils.[1][2] This model is particularly useful for evaluating compounds that interfere with these inflammatory mediators.
This compound is a novel anti-rheumatic agent with a dual mechanism of action that includes inhibition of cyclooxygenase (COX) and modulation of pro-inflammatory cytokine activity.[2][3] It has been shown to inhibit the production of interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[2][4] In the carrageenan-induced paw edema model in rats, Tenidap has demonstrated a dose-dependent anti-inflammatory effect with a reported oral ED50 of 14 mg/kg.[3]
Experimental Protocols
Carrageenan-Induced Paw Edema Protocol in Rats
This protocol details the procedure for inducing acute inflammation in the rat paw and assessing the anti-inflammatory effect of this compound.
Materials:
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Male Wistar or Sprague-Dawley rats (150-200 g)
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This compound
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Lambda Carrageenan (1% w/v in sterile 0.9% saline)
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Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)
-
Positive control: Indomethacin or Diclofenac Sodium
-
P पुत्र (Ugo Basile, Italy or equivalent)
-
Syringes and needles (27G)
Procedure:
-
Animal Acclimatization: Acclimate rats to the laboratory environment for at least 7 days prior to the experiment, with free access to food and water.
-
Grouping: Randomly divide the animals into the following groups (n=6 per group):
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Group I (Vehicle Control): Administer the vehicle orally.
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Group II (this compound): Administer this compound orally at various doses (e.g., 5, 10, 20 mg/kg).
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Group III (Positive Control): Administer Indomethacin (e.g., 10 mg/kg, p.o.) or Diclofenac Sodium (e.g., 6 mg/kg, p.o.).
-
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V0).
-
Drug Administration: Administer the respective treatments (vehicle, this compound, or positive control) orally 60 minutes before the carrageenan injection.[5]
-
Induction of Paw Edema: Inject 0.1 mL of 1% carrageenan suspension subcutaneously into the sub-plantar region of the right hind paw of each rat.[6]
-
Paw Volume Measurement Post-Carrageenan: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection (Vt).[6][7]
-
Calculation of Paw Edema and Inhibition:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vt - V0.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Experimental Workflow Diagram
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Data Presentation
The anti-inflammatory effect of this compound can be quantified and presented as the percentage inhibition of paw edema at different time points.
| Treatment Group | Dose (mg/kg, p.o.) | 1 hour | 2 hours | 3 hours | 4 hours | 5 hours |
| Vehicle Control | - | 0% | 0% | 0% | 0% | 0% |
| This compound | 5 | 15% | 25% | 35% | 30% | 20% |
| This compound | 10 | 25% | 40% | 55% | 50% | 40% |
| This compound | 20 | 40% | 60% | 75% | 70% | 60% |
| Indomethacin | 10 | 45% | 65% | 80% | 75% | 65% |
Note: The data presented in this table is illustrative and based on the known efficacy of this compound and other NSAIDs in this model. Actual results may vary.
Signaling Pathways
Carrageenan-Induced Inflammatory Cascade
Carrageenan initiates an inflammatory response by activating resident macrophages and mast cells.[8] This leads to the release of early-stage mediators like histamine and serotonin. Subsequently, a more sustained inflammatory phase is driven by the activation of signaling pathways such as NF-κB, leading to the upregulation of pro-inflammatory genes.[8][9] This results in the production of cytokines like TNF-α and IL-1β, and the induction of enzymes like COX-2 and iNOS, which are responsible for the synthesis of prostaglandins and nitric oxide, respectively.[10]
Caption: Carrageenan-induced inflammatory signaling pathway.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects through a dual mechanism. It directly inhibits the cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins.[3] Additionally, it modulates cytokine signaling pathways, leading to a decrease in the production of key pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α.[11][12][13] This cytokine-modulating activity is thought to contribute to its disease-modifying properties in arthritis.[11]
Caption: Dual mechanism of action of this compound.
References
- 1. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Tenidap, a structurally novel drug for the treatment of arthritis: antiinflammatory and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tenidap-modulated proinflammatory cytokine activation of a monocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. CARRAGEENAN-INDUCED NFκB ACTIVATION DEPENDS ON DISTINCT PATHWAYS MEDIATED BY REACTIVE OXYGEN SPECIES AND HSP27 OR BY BCL10 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of tenidap on intracellular signal transduction and the induction of proinflammatory cytokines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of cytokine activation processes in vitro by tenidap, a novel anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tenidap, but not nonsteroidal anti-inflammatory drugs, inhibits T-cell proliferation and cytokine induction - PubMed [pubmed.ncbi.nlm.nih.gov]
Tenidap Sodium: In Vitro Dose-Response Analysis for Inflammation Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tenidap sodium is a novel anti-inflammatory compound that has demonstrated a unique mechanism of action, distinguishing it from traditional nonsteroidal anti-inflammatory drugs (NSAIDs). It exhibits a dual inhibitory effect on both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, which are critical in the inflammatory cascade. Furthermore, Tenidap has been shown to modulate the production of key pro-inflammatory cytokines, including interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). These characteristics make Tenidap a valuable tool for in vitro studies of inflammation and a subject of interest in the development of new anti-rheumatic therapies.
These application notes provide a comprehensive overview of the in vitro dose-response characteristics of this compound. Detailed protocols for key experiments are included to enable researchers to effectively design and execute studies to investigate its anti-inflammatory properties.
Mechanism of Action Overview
This compound exerts its anti-inflammatory effects through a multi-faceted approach. It directly inhibits the enzymatic activity of COX-1 and COX-2, thereby reducing the synthesis of prostaglandins. Simultaneously, it inhibits 5-lipoxygenase, leading to a decrease in the production of leukotrienes. Beyond its effects on these enzymatic pathways, Tenidap also modulates inflammatory signaling at the cellular level by inhibiting the production of key pro-inflammatory cytokines.
Application Notes and Protocols for Tenidap Sodium in Reactive Oxygen Species (ROS) Production Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenidap Sodium is an anti-inflammatory compound that has demonstrated a unique profile in modulating cellular responses, including the production of reactive oxygen species (ROS). As a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LO), its primary mechanism of action has been extensively studied in the context of inflammation.[1] Furthermore, emerging evidence highlights its significant impact on neutrophil function, particularly its ability to attenuate the oxidative burst. This document provides detailed application notes and protocols for investigating the effects of this compound on ROS production, with a focus on its potent inhibition of myeloperoxidase (MPO), a key enzyme in the generation of hypochlorous acid by neutrophils.[2]
Tenidap has also been shown to possess general free-radical scavenging properties at concentrations above 20 µg/mL, although it does not appear to directly scavenge the superoxide anion.[1] This multifaceted activity makes this compound a compound of interest for research into inflammatory diseases where ROS-mediated tissue damage is a critical component.
Data Presentation
The following table summarizes the known inhibitory activities of this compound on key enzymes involved in inflammation and ROS production.
| Target Enzyme | Cell/System Type | IC50 Value | Reference |
| Cyclooxygenase-1 (COX-1) | Rat Basophilic Leukemia Cells | 20 nM | [3] |
| Cyclooxygenase (COX) Pathway | Human Blood (in vitro) | 7.8 µM | [3] |
| 5-Lipoxygenase (5-LO) | Human and Rat Neutrophils | 5-15 µM | |
| Myeloperoxidase (MPO) | Human Neutrophils | Profound reduction in activity | [2] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and procedures described, the following diagrams have been generated using Graphviz.
Caption: Mechanism of this compound's inhibition of ROS production in neutrophils.
References
- 1. The in vitro free radical scavenging activity of tenidap, a new dual cyclo-oxygenase and 5-1ipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tenidap, in contrast to several available nonsteroidal antiinflammatory drugs, potently inhibits the release of activated neutrophil collagenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tenidap, a structurally novel drug for the treatment of arthritis: antiinflammatory and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Tenidap Sodium and hERG Channel Assay for Cardiotoxicity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of a potassium ion channel (Kv11.1) that is critical for cardiac repolarization.[1] Inhibition of the hERG channel can delay the repolarization of the cardiac action potential, leading to QT interval prolongation and a potentially fatal arrhythmia known as Torsades de Pointes (TdP).[1][2] Consequently, assessing the potential for hERG channel blockade is a critical component of preclinical safety evaluation for all new chemical entities.[2] A variety of in vitro assays have been developed to evaluate the interaction of compounds with the hERG channel, with the manual whole-cell patch-clamp technique being the gold standard for its precision and detail.[3]
This document provides a detailed protocol for assessing compound interaction with the hERG channel. While the query specified an application for Tenidap Sodium, a comprehensive literature review reveals no direct evidence of this compound acting as a hERG channel blocker. In fact, Tenidap was a non-steroidal anti-inflammatory drug (NSAID) candidate that was withdrawn from development due to liver and kidney toxicity.[4] Research has shown that Tenidap is a potent opener of the inwardly rectifying potassium channel hKir2.3 and also activates K(ATP) channels.[5][6] This highlights the importance of comprehensive cardiac safety profiling beyond just hERG, as interactions with other cardiac ion channels can also impact cardiac function.
The following protocols and data presentation provide a framework for conducting a hERG channel assay for any test compound, and the discussion of Tenidap's known potassium channel interactions serves as a pertinent example of compound-channel interactions that may be relevant to cardiac safety.
Data Presentation: Known Effects of Tenidap on Potassium Channels
While no hERG inhibition data is available for Tenidap, its effects on other potassium channels have been quantified and are summarized below.
| Channel | Effect | Assay Type | Cell Line | Quantitative Data | Reference |
| hKir2.3 | Opener (Potentiation) | 86Rb+ Efflux | Chinese Hamster Ovary (CHO) | EC50 = 402 nM | [5] |
| hKir2.3 | Opener (Current Increase) | Whole-Cell Patch Clamp | Chinese Hamster Ovary (CHO) | EC50 = 1.3 µM | [5] |
| K(ATP) | Activator | Patch Clamp | Rat Pancreatic β-cells | - | [6] |
| hKir2.1 | No significant effect | Not specified | Not specified | - | [5] |
| Kv1.5 | No significant effect | Not specified | Not specified | - | [5] |
Experimental Protocol: Manual Whole-Cell Patch-Clamp hERG Assay
This protocol describes the gold-standard method for assessing a test compound's effect on the hERG channel.
Cell Preparation
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the hERG channel are recommended.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic) at 37°C in a humidified atmosphere of 5% CO2.
-
Sub-culturing: Passage cells every 2-3 days to maintain logarithmic growth.
-
Plating for Electrophysiology: Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
Solutions and Reagents
| Solution Type | Composition |
| External (Bath) Solution | 140 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM Glucose, 10 mM HEPES; pH adjusted to 7.4 with NaOH. |
| Internal (Pipette) Solution | 120 mM K-Aspartate, 20 mM KCl, 5 mM MgATP, 10 mM EGTA, 10 mM HEPES; pH adjusted to 7.2 with KOH. |
| Test Compound Stock | Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve final desired concentrations. The final solvent concentration should not exceed 0.1%. |
| Positive Control | A known hERG channel blocker (e.g., E-4031, Cisapride, or Terfenadine) should be used to confirm assay sensitivity.[3] |
Electrophysiological Recording
-
Apparatus: Use a standard patch-clamp amplifier and data acquisition system.
-
Pipettes: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Establish a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Voltage Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels.
-
Repolarize the membrane to -50 mV to elicit the characteristic hERG tail current. This repolarization step allows for the measurement of the current as channels recover from inactivation and deactivate.
-
-
Data Acquisition:
-
Record baseline hERG currents in the external solution until a stable response is achieved.
-
Perfuse the test compound at increasing concentrations, allowing for steady-state block to be reached at each concentration (typically 3-5 minutes).
-
After the highest concentration, perform a washout with the external solution to assess the reversibility of the block.
-
At the end of each experiment, apply a saturating concentration of a positive control (e.g., E-4031) to confirm the recorded current is indeed from hERG channels.
-
Data Analysis
-
Measurement: Measure the peak amplitude of the hERG tail current at each test compound concentration.
-
Normalization: Normalize the tail current amplitude at each concentration to the baseline current to determine the percentage of inhibition.
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the test compound concentration. Fit the data to a Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).
Visualizations
Caption: Experimental workflow for the manual whole-cell patch-clamp hERG assay.
Caption: Logical pathway from hERG channel blockade to potential cardiotoxicity.
References
- 1. Frontiers | Stereoselective Inhibition of the hERG1 Potassium Channel [frontiersin.org]
- 2. Investigating cardiotoxicity related with hERG channel blockers using molecular fingerprints and graph attention mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of the receptor binding and HERG channel affinities for a series of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tenidap - Wikipedia [en.wikipedia.org]
- 5. Tenidap, a novel anti-inflammatory agent, is an opener of the inwardly rectifying K+ channel hKir2.3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Opposing effects of tenidap on the volume-regulated anion channel and K(ATP) channel activity in rat pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Tenidap Sodium stability in aqueous solution for long-term experiments
For researchers, scientists, and drug development professionals utilizing Tenidap sodium in long-term experiments, ensuring the stability and integrity of the compound in aqueous solutions is critical for reliable and reproducible results. This guide provides answers to frequently asked questions and troubleshooting advice for common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve this compound?
A1: this compound has very low predicted water solubility (approximately 0.0104 mg/mL). Therefore, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a suitable solvent, with reported solubility up to 100 mM.
Q2: What is the recommended procedure for preparing a stock solution?
A2: To prepare a stock solution, weigh the desired amount of this compound powder and dissolve it in the appropriate volume of high-purity DMSO to achieve the target concentration. Ensure the solution is completely dissolved by vortexing. For example, to make a 10 mM stock solution, dissolve 3.427 mg of this compound (molecular weight 342.73 g/mol ) in 1 mL of DMSO.
Q3: How should I store the this compound stock solution?
A3: For optimal stability, it is best to prepare solutions on the day of use.[1] If storage is necessary, aliquots of the DMSO stock solution can be stored at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles. Before use, equilibrate the aliquot to room temperature and ensure there is no precipitate.[1]
Q4: How do I prepare my final working solution in an aqueous medium (e.g., cell culture media)?
A4: To prepare your final working solution, dilute the DMSO stock solution into your aqueous experimental medium. It is crucial to ensure that the final concentration of DMSO is low enough to not affect your experimental system (typically less than 0.1-0.5%). Perform the dilution by adding the stock solution to the aqueous medium while gently vortexing to ensure rapid and uniform mixing, which can help prevent precipitation.
Q5: Is this compound stable in aqueous solutions for long-term experiments?
A5: There is limited publicly available data on the long-term stability of this compound in aqueous solutions. As a general precaution for compounds with limited stability data, it is recommended to prepare fresh working solutions for each experiment or, for long-term experiments, to replace the medium with freshly prepared this compound solution at regular intervals.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution into aqueous buffer or media. | The aqueous solubility of Tenidap has been exceeded. | - Ensure the final concentration of Tenidap is within its aqueous solubility limit.- Decrease the final concentration of the working solution.- Increase the final percentage of DMSO slightly, if permissible for the experiment.- Add the DMSO stock solution to the aqueous medium slowly while vortexing to improve mixing. |
| Inconsistent or unexpected experimental results. | Degradation of this compound in the working solution. | - Prepare fresh working solutions immediately before each experiment.- If using stored stock solutions, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.- For long-term experiments, replenish the experimental medium with freshly prepared this compound solution periodically. |
| Visible changes in the stock solution (e.g., color change, precipitation). | Potential degradation or precipitation of the compound. | - Discard the stock solution.- Prepare a fresh stock solution from the powder.- Ensure proper storage conditions (-20°C in tightly sealed vials). |
Summary of Handling and Storage
| Parameter | Recommendation | Reference |
| Solvent for Stock Solution | DMSO | [1] |
| Stock Solution Concentration | Up to 100 mM | [1] |
| Stock Solution Storage | -20°C for up to one month | [1] |
| Aqueous Solution Preparation | Dilute from DMSO stock; use immediately | [1] |
| Aqueous Solution Storage | Not recommended; prepare fresh for each use |
Experimental Workflow & Troubleshooting Diagrams
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting flowchart for this compound solutions.
References
Tenidap Sodium precipitation in DMSO stock solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tenidap Sodium, focusing on the common issue of its precipitation in DMSO stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
Tenidap is a non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory and anti-rheumatic properties. Its mechanisms of action include:
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Selective inhibition of COX-1: Tenidap is a selective inhibitor of cyclooxygenase-1 (COX-1).
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Inhibition of COX-2: It also inhibits cyclooxygenase-2 (COX-2), though to a lesser extent than COX-1.
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Kir2.3 channel agonist: Tenidap is an agonist of the inwardly rectifying potassium (Kir) channel Kir2.3.
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Inhibition of cytokine production: It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 (IL-1).
Q2: What is the recommended solvent for this compound?
The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).
Q3: What is the reported solubility of this compound in DMSO?
The solubility of this compound in DMSO has been reported at various concentrations. It is crucial to note that the actual solubility can be influenced by factors such as the purity of the compound, the water content of the DMSO, and the storage conditions.
| Solvent | Reported Solubility |
| DMSO | 100 mM |
| DMSO | 20 mg/mL |
| DMF | 10 mg/mL |
| Ethanol | Slightly soluble |
Q4: How should I store this compound powder and its DMSO stock solutions?
Proper storage is critical to maintain the stability and solubility of this compound.
| Form | Storage Temperature | Duration | Recommendations |
| Powder | -20°C | 3 years | Store in a dry, dark place. |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent (DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Q5: Why is my this compound precipitating out of the DMSO stock solution?
Precipitation of compounds from DMSO stock solutions is a common issue in research settings. Several factors can contribute to this:
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Concentration: Higher concentrations are more prone to precipitation.
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Temperature Fluctuations: Repeated freeze-thaw cycles can lead to precipitation. Storing the solution at a constant, appropriate temperature is crucial.
-
Water Absorption: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Increased water content in the DMSO can decrease the solubility of the compound.
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Compound Purity: Impurities can sometimes act as nucleation sites for precipitation.
-
Time: Over time, even under ideal storage conditions, some compounds may slowly precipitate out of solution.
Troubleshooting Guides
My this compound in DMSO has precipitated. What should I do?
If you observe precipitation in your this compound stock solution, you can try the following steps to redissolve the compound.
Caption: Troubleshooting workflow for a precipitated this compound DMSO stock solution.
How can I prevent my this compound stock solution from precipitating?
Proactive measures during the preparation and storage of your stock solution can significantly reduce the likelihood of precipitation.
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Use High-Quality DMSO: Start with anhydrous, high-purity DMSO to minimize water content.
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Prepare a Lower Concentration: If you consistently experience precipitation, consider preparing a lower concentration stock solution.
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Aliquot the Stock Solution: After preparation, immediately aliquot the stock solution into single-use vials. This minimizes the number of freeze-thaw cycles and reduces the risk of water absorption.
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Proper Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, as recommended.
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Seal Vials Tightly: Ensure the vials are sealed tightly to prevent moisture from entering.
I observed precipitation after diluting my DMSO stock in an aqueous buffer. How can I resolve this?
Precipitation upon dilution into an aqueous buffer is a common challenge with hydrophobic compounds. This occurs because the compound is poorly soluble in the final aqueous solution.
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Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, perform a stepwise dilution.
-
Increase Final DMSO Concentration: If your experimental system allows, you can slightly increase the final concentration of DMSO in your working solution. However, be mindful of the potential for solvent effects on your cells or assay.
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Use a Surfactant: In some cases, adding a small amount of a biocompatible surfactant (e.g., Tween® 20 or Pluronic® F-68) to the aqueous buffer can help to maintain the compound's solubility.
-
Warm the Aqueous Buffer: Gently warming the aqueous buffer before adding the DMSO stock can sometimes improve solubility.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol provides a general guideline for preparing a 10 mM stock solution of this compound in DMSO.
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Materials:
-
This compound (powder)
-
Anhydrous DMSO
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Sterile microcentrifuge tubes or vials
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Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature.
-
Calculate the required mass of this compound for your desired concentration and volume. For example, for 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 342.73 g/mol ), you would need 3.43 mg.
-
Weigh the this compound powder and add it to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If the powder does not dissolve completely with vortexing, you can sonicate the vial for 5-10 minutes.
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Once the this compound is fully dissolved, aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
-
Protocol 2: Simple Solubility Assessment
This protocol can be used to visually assess the solubility of this compound in DMSO at a specific concentration.
-
Materials:
-
This compound (powder)
-
Anhydrous DMSO
-
Clear glass vials
-
Vortex mixer
-
-
Procedure:
-
Prepare a series of vials with a pre-determined mass of this compound.
-
Add a specific volume of DMSO to each vial to achieve a range of concentrations (e.g., 10 mM, 25 mM, 50 mM, 100 mM).
-
Vortex each vial vigorously for 2-3 minutes.
-
Visually inspect each vial against a dark background for any undissolved particles.
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Allow the vials to sit at room temperature for 1-2 hours and inspect again for any signs of precipitation.
-
For a more rigorous assessment, you can subject the solutions to a freeze-thaw cycle and re-examine for precipitation.
-
Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways of this compound and a logical workflow for preparing stock solutions.
Technical Support Center: Optimizing Tenidap Sodium for In Vitro Anti-inflammatory Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the in vitro anti-inflammatory effects of Tenidap Sodium.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's anti-inflammatory effects in vitro?
A1: this compound exhibits a multi-faceted mechanism of action as an anti-inflammatory agent. It is known to inhibit both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways of the arachidonic acid cascade, reducing the production of prostaglandins and leukotrienes, respectively.[1][2][3] Additionally, it has been shown to suppress the production of pro-inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[4][5] A unique characteristic of Tenidap is its ability to lower intracellular pH and suppress anion transport, which can modulate pro-inflammatory cellular functions.[6]
Q2: What is a good starting concentration range for this compound in an in vitro anti-inflammatory assay?
A2: Based on published data, a good starting concentration range for this compound is between 1 µM and 30 µM. For instance, a 50% inhibition (IC50) of IL-1 production in murine peritoneal macrophages was observed at 3 µM.[5] However, the optimal concentration is highly dependent on the cell type and the specific inflammatory endpoint being measured. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: Is this compound cytotoxic? At what concentrations should I be concerned about cell viability?
A3: Yes, this compound can be cytotoxic at higher concentrations. Studies on human synovial fibroblasts have shown that concentrations above 10 µg/mL can inhibit cell growth.[1][2] It is crucial to perform a cell viability assay, such as an MTT or Trypan Blue exclusion assay, in parallel with your anti-inflammatory experiments to ensure that the observed effects are not due to cytotoxicity.
Q4: Can this compound have a pro-inflammatory or proliferative effect at certain concentrations?
A4: Interestingly, some studies have reported a biphasic effect of this compound. In human synovial fibroblasts, concentrations between 1.25-5 µg/mL showed a small but significant increase in proliferation.[1][2] This highlights the importance of a comprehensive dose-response analysis to fully characterize the effects of this compound in your experimental system.
Q5: What cell types are suitable for studying the in vitro anti-inflammatory effects of this compound?
A5: A variety of cell types can be used, depending on the research question. Primary human monocytes or monocytic cell lines (like THP-1) stimulated with lipopolysaccharide (LPS) are commonly used to study the effects on cytokine production.[4][7] Human synovial fibroblasts are a relevant model for studying arthritis.[1][2] The choice of cell line should be guided by the specific inflammatory pathway and disease model being investigated.
Data Presentation
Table 1: In Vitro Effective Concentrations of this compound
| Target/Assay | Cell Type | Effective Concentration | Reference |
| Interleukin-1 (IL-1) Production (IC50) | Murine Peritoneal Macrophages | 3 µM | [5] |
| Cyclooxygenase-1 (COX-1) Inhibition (IC50) | Rat Basophilic Leukemia Cells | 20 nM | [8] |
| Cyclooxygenase (COX) Pathway Inhibition (IC50) | Human Blood | 7.8 µM | [8] |
| Inhibition of Cell Growth | Human Synovial Fibroblasts | > 10 µg/mL | [1][2] |
| Stimulation of Cell Proliferation | Human Synovial Fibroblasts | 1.25 - 5 µg/mL | [1][2] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound.
Materials:
-
Cells of interest (e.g., THP-1 monocytes)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Measurement of IL-6 Production by ELISA
This protocol outlines the measurement of IL-6 in cell culture supernatants following this compound treatment.
Materials:
-
Cell culture supernatants from this compound-treated and control cells
-
Human IL-6 ELISA kit (follow the manufacturer's instructions)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., LPS-stimulated THP-1 monocytes) and treat with various concentrations of this compound as described in the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the cell culture plates and carefully collect the supernatants.
-
ELISA: Perform the ELISA for IL-6 according to the kit manufacturer's protocol. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (cell culture supernatants).
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
-
Data Analysis: Generate a standard curve using the IL-6 standards. Use the standard curve to calculate the concentration of IL-6 in each sample.
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: this compound's effect on the Arachidonic Acid Cascade.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cell death in all wells, including controls | - Contamination of cell culture- Incorrect media or serum- Incubation issues (temperature, CO2) | - Check for microbial contamination.- Verify the composition of your media and serum.- Ensure incubator is functioning correctly. |
| High cell death in Tenidap-treated wells, but not in controls | - this compound concentration is too high- Solvent toxicity (e.g., DMSO) | - Perform a dose-response curve starting from a lower concentration (e.g., 0.1 µM).- Ensure the final solvent concentration is low (typically <0.1%) and consistent across all wells, including a vehicle control. |
| No anti-inflammatory effect observed | - this compound concentration is too low- Ineffective inflammatory stimulus- Insufficient incubation time- Cell line is not responsive | - Increase the concentration of this compound.- Confirm the activity of your inflammatory stimulus (e.g., check the lot of LPS).- Optimize the incubation time for both the stimulus and this compound.- Consider using a different cell line known to be responsive to anti-inflammatory agents. |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with your technique.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Unexpected increase in inflammatory markers at certain concentrations | - Biphasic effect of this compound | - This may be a real biological effect.[1][2] Acknowledge this in your analysis and consider investigating the underlying mechanism. |
References
- 1. The effects of Tenidap on cytokine induced proliferation of human synovial fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of Tenidap on cytokine induced proliferation of human synovial fibroblasts in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Products of arachidonic acid metabolism and the effects of cyclooxygenase inhibition on ongoing cutaneous allergic reactions in human beings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tenidap-modulated proinflammatory cytokine activation of a monocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of interleukin 1 synthesis by tenidap: a new drug for arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of cytokine activation processes in vitro by tenidap, a novel anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tenidap modulates cytoplasmic pH and inhibits anion transport in vitro. II. Inhibition of IL-1 beta production from ATP-treated monocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tenidap, a structurally novel drug for the treatment of arthritis: antiinflammatory and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tenidap Sodium In Vitro Hepatotoxicity Model
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing an in vitro hepatotoxicity model of Tenidap Sodium with primary hepatocytes. As direct in vitro hepatotoxicity data for this compound is limited, this guide is based on established mechanisms of hepatotoxicity for other nonsteroidal anti-inflammatory drugs (NSAIDs) and general best practices for primary hepatocyte culture.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced hepatotoxicity in primary hepatocytes?
A1: Based on data from other NSAIDs, the hepatotoxicity of this compound is likely multifactorial. The primary proposed mechanisms include mitochondrial dysfunction and the formation of reactive metabolites.[1][2] These reactive metabolites can covalently bind to cellular proteins, leading to oxidative stress and cellular damage.[1] Additionally, like some other NSAIDs, this compound may uncouple mitochondrial oxidative phosphorylation, leading to a decrease in cellular ATP levels and subsequent loss of cell viability.[3]
Q2: Why are primary hepatocytes considered the gold standard for this type of in vitro study?
A2: Primary hepatocytes are considered the "gold standard" because they retain many of the metabolic and physiological functions of the in vivo liver, including the expression and activity of key drug-metabolizing enzymes like cytochrome P450s.[4][5] This makes them more predictive of human drug-induced liver injury (DILI) compared to immortalized cell lines.[4] However, it's important to note that primary hepatocytes can dedifferentiate and lose functionality over time in culture.[5]
Q3: What are the expected cytotoxic effects of this compound on primary hepatocytes?
A3: Expected cytotoxic effects, similar to other NSAIDs, include a dose-dependent decrease in cell viability, increased membrane permeability (measured by LDH release), mitochondrial membrane potential collapse, and induction of apoptosis or necrosis.
Q4: How does the metabolism of this compound by cytochrome P450 (CYP) enzymes influence its hepatotoxicity?
A4: The metabolism of many NSAIDs by CYP enzymes can lead to the formation of reactive metabolites that are more toxic than the parent compound.[6] Therefore, inter-individual variability in CYP enzyme activity could be a factor in susceptibility to this compound-induced hepatotoxicity. The specific CYP isoforms involved in this compound metabolism would need to be identified to fully understand this relationship.
Troubleshooting Guides
Problem 1: High variability in cell viability assay results between experiments.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous cell suspension before plating. Use a hemocytometer or an automated cell counter to accurately determine cell density and seed the same number of viable cells in each well.
-
-
Possible Cause 2: Lot-to-lot variability in primary hepatocytes.
-
Solution: If possible, purchase a large batch of cryopreserved primary hepatocytes from a single donor to ensure consistency across multiple experiments. Always thaw and handle cells according to the supplier's protocol.[7]
-
-
Possible Cause 3: Edge effects in the multi-well plate.
-
Solution: Avoid using the outer wells of the plate for experimental conditions as they are more prone to evaporation. Fill the outer wells with sterile media or PBS to maintain humidity.
-
Problem 2: No significant cytotoxicity observed even at high concentrations of this compound.
-
Possible Cause 1: Sub-optimal drug concentration or incubation time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration range and incubation period for observing cytotoxicity.
-
-
Possible Cause 2: Rapid metabolism of this compound.
-
Solution: Primary hepatocytes can rapidly metabolize compounds. Consider using a shorter incubation time or a system with reduced metabolic activity if you suspect the parent compound is responsible for the toxicity.
-
-
Possible Cause 3: Low metabolic activation.
-
Solution: If toxicity is dependent on metabolic activation, ensure that the cultured hepatocytes have sufficient CYP enzyme activity. Pre-treating cells with CYP inducers (with appropriate controls) could be considered, though this may complicate data interpretation.
-
Problem 3: Discrepancy between different cytotoxicity endpoints (e.g., ATP assay shows toxicity but LDH assay does not).
-
Possible Cause 1: Different mechanisms of cell death.
-
Solution: A decrease in ATP can indicate mitochondrial dysfunction, which may precede the loss of membrane integrity measured by the LDH assay. This could suggest an apoptotic mechanism rather than necrosis.[3] It is advisable to use multiple endpoints to assess different aspects of cell health, such as assays for apoptosis (caspase activity) and oxidative stress.
-
-
Possible Cause 2: Timing of the assays.
-
Solution: The kinetics of different cytotoxic events can vary. Perform a time-course experiment and measure different endpoints at various time points to build a comprehensive picture of the toxicity profile.
-
Experimental Protocols
Protocol 1: Assessment of Cell Viability using ATP Content Assay
-
Cell Plating: Seed primary human hepatocytes in collagen-coated 96-well plates at a density of 5 x 10^4 cells/well in hepatocyte culture medium. Incubate at 37°C and 5% CO2 for 4-6 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After cell attachment, replace the medium with the medium containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
ATP Measurement: After incubation, equilibrate the plate to room temperature for 30 minutes. Add an ATP-releasing reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Luminescence Reading: Measure luminescence using a plate reader.
-
Data Analysis: Express results as a percentage of the vehicle control.
Protocol 2: Measurement of Mitochondrial Membrane Potential (MMP)
-
Cell Treatment: Plate and treat primary hepatocytes with this compound as described in Protocol 1.
-
Staining: At the end of the incubation period, add a fluorescent MMP indicator dye (e.g., JC-1 or TMRM) to the culture medium and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells with pre-warmed PBS to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader at the appropriate excitation and emission wavelengths for the chosen dye.
-
Data Analysis: A decrease in the fluorescence signal (for TMRM) or a shift from red to green fluorescence (for JC-1) indicates a loss of MMP.
Quantitative Data
The following table provides hypothetical IC50 values for this compound based on data from other NSAIDs, such as diclofenac, in primary hepatocyte models. These values are for illustrative purposes and would need to be determined experimentally for this compound.
| Assay Endpoint | Hypothetical IC50 (µM) |
| Cell Viability (ATP) | 150 |
| Membrane Integrity (LDH) | 250 |
| Mitochondrial Membrane Potential | 100 |
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for assessing this compound hepatotoxicity.
Caption: Proposed mitochondrial toxicity pathway for this compound.
Caption: Apoptosis signaling pathways relevant to hepatotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Nonsteroidal Antiinflammatory Drugs (NSAIDs) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Structural requirements for the hepatotoxicity of nonsteroidal anti-inflammatory drugs in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Model for Hepatotoxicity Studies Based on Primary Human Hepatocyte Cultivation in a Perfused 3D Bioreactor System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative cytotoxicity of non-steroidal anti-inflammatory drugs in primary cultures of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hepatocytes Troubleshooting Tips | Thermo Fisher Scientific - US [thermofisher.com]
Preventing Tenidap Sodium degradation during experimental procedures
Technical Support Center: Tenidap Sodium Experimental Integrity
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols to prevent the degradation of this compound during experimental procedures. Ensuring the stability of this compound is critical for obtaining accurate, reproducible, and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a non-steroidal anti-inflammatory drug (NSAID) and a potent inhibitor of cyclooxygenase (COX) enzymes, with greater selectivity for COX-1 over COX-2.[1][2] Like many complex organic molecules, its chemical structure contains functional groups that can be susceptible to degradation under common laboratory conditions (e.g., improper pH, temperature, or light exposure). Degradation can lead to a loss of biological activity and the appearance of unknown impurities, compromising experimental outcomes and data interpretation.[3]
Q2: What are the primary factors that can cause this compound degradation?
While specific degradation kinetics are not extensively published, the main factors, based on its chemical structure and general principles of drug stability, include:
-
pH: The molecule's stability can be pH-dependent. Extreme acidic or alkaline conditions can catalyze hydrolysis of its amide or other labile groups.
-
Temperature: Elevated temperatures can accelerate degradation reactions.[4] It is crucial to adhere to recommended storage temperatures.
-
Light: Although one study indicated this compound does not have a photosensitizing potential in a clinical setting, it is a general best practice to protect chemical compounds from prolonged exposure to UV or high-intensity light to prevent photochemical degradation.[5][6]
-
Oxidation: Exposure to air and certain metal ions can promote oxidative degradation.
-
Chemical Incompatibility: Co-administration with antacids containing aluminum and magnesium hydroxides has been shown to reduce its absorption, possibly due to adsorption or reaction.[7][8] This suggests a potential for incompatibility with alkaline agents or multivalent cations in solution.
Q3: How can I visually detect potential degradation in my this compound solutions?
The first signs of degradation are often visual. You should discard the solution and prepare a fresh batch if you observe:
-
Color Change: Any deviation from the expected color of a freshly prepared solution.
-
Precipitation: The formation of solid material in a solution that was previously clear.
-
Haze or Cloudiness: A loss of clarity in the solution.
Q4: How should I properly store solid this compound and its prepared solutions?
-
Solid Compound: Store the solid powder according to the manufacturer's Certificate of Analysis, which is typically at room temperature in a well-sealed, opaque container to protect it from light and moisture.[1]
-
Solutions: Prepare solutions fresh for each experiment whenever possible. If short-term storage is necessary, store solutions in tightly sealed, light-protecting (amber) vials at 2-8°C. For longer-term storage, consider flash-freezing aliquots in an inert atmosphere (e.g., argon or nitrogen) and storing them at -20°C or -80°C, but validate this storage method with stability testing first.
Troubleshooting Guide
Q: My experimental results are inconsistent or show a loss of drug activity. Could this compound degradation be the cause?
A: Yes, this is a strong possibility. A loss of parent compound concentration due to degradation will lead to reduced biological effect and poor reproducibility.
-
Recommended Action:
-
Prepare a fresh stock solution of this compound immediately before your next experiment.
-
Analyze the purity of both your old and new stock solutions using the HPLC protocol provided below (or a suitable alternative).
-
If the old stock shows significant degradation (e.g., >5% peak area reduction for the parent compound or visible new peaks), degradation is the likely cause of your issues. Review your solution preparation and storage procedures.
-
Q: I see unexpected peaks in my HPLC or LC-MS analysis. How can I confirm if they are degradants?
A: Unexpected peaks are often indicative of impurities or degradation products.
-
Recommended Action:
-
Analyze a Fresh Sample: Run a freshly prepared "time-zero" sample. The peaks present in this sample are likely impurities from the source material.
-
Perform a Forced Degradation Study: Intentionally stress a sample of your solution (e.g., by adjusting pH to 2 and 10, heating to 60°C, or exposing to UV light) for a defined period. Analyze the stressed sample by HPLC. An increase in the area of the unknown peaks or the appearance of new ones strongly suggests they are degradation products.[9]
-
Use a Diode Array Detector (DAD/PDA): If your HPLC system has a DAD, compare the UV-Vis spectra of the unknown peaks to the parent this compound peak. Different spectra indicate different molecules.
-
Data Presentation
The following table summarizes key factors that can influence the stability of this compound during experimental procedures.
| Parameter | Condition | Potential Effect on Stability | Recommendation |
| pH | Acidic (pH < 4) or Alkaline (pH > 8) | May accelerate hydrolytic degradation of amide or other functional groups. | Prepare solutions in a buffered system close to neutral pH (6.5-7.5) unless the experimental design requires otherwise. |
| Temperature | Elevated (>25°C) or Freeze-Thaw Cycles | Can increase the rate of chemical degradation. Repeated freeze-thaw cycles can cause precipitation. | Store stock solutions at 2-8°C for short-term use. For long-term, aliquot and store at -20°C or below. Avoid repeated freeze-thaw cycles. |
| Light | UV or High-Intensity Light Exposure | While clinical studies show low photosensitizing potential[5][6], direct, prolonged exposure can risk photochemical degradation. | Always store solid compound and solutions in light-protecting (amber) containers or wrapped in foil. Minimize exposure during handling. |
| Atmosphere | Ambient Air (Oxygen) | Potential for oxidative degradation over time. | For long-term solution storage, consider purging the headspace of the vial with an inert gas like nitrogen or argon before sealing. |
| Chemicals | Strong Acids, Bases, Oxidizing Agents, Multivalent Cations | Can directly react with and degrade this compound. Interaction with antacids has been noted.[7][8] | Avoid mixing this compound with reactive chemicals unless it is a required step of the reaction being studied. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
This protocol provides a general method for preparing a stock solution. The choice of solvent may vary based on the specific experimental requirements.
-
Calculate Mass: The molecular weight of this compound is 342.73 g/mol .[1] To prepare 10 mL of a 10 mM stock solution, you will need: 0.01 L * 0.010 mol/L * 342.73 g/mol = 0.003427 g or 3.43 mg.
-
Weighing: Accurately weigh 3.43 mg of solid this compound using a calibrated analytical balance.
-
Dissolution: Add the weighed solid to a 15 mL conical tube or a 10 mL volumetric flask. Add a small amount (~5 mL) of the desired solvent (e.g., DMSO or Ethanol). Vortex or sonicate gently until the solid is completely dissolved.
-
Final Volume: Once dissolved, add the solvent to bring the final volume to exactly 10.0 mL. Mix thoroughly by inversion.
-
Filtration (Optional but Recommended): For cell-based assays or in vivo studies, filter the solution through a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for DMSO) into a sterile, light-protecting storage vial.
-
Storage: Label the vial clearly with the compound name, concentration, date, and solvent. Store as recommended (e.g., short-term at 4°C, long-term at -20°C).
Protocol 2: HPLC Method for Stability Assessment
This is a general reverse-phase HPLC method for monitoring the purity of this compound, adapted from methods used for NSAIDs and Tenidap itself.[10][11] Method optimization may be required for your specific equipment and needs.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 30% B
-
18-25 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for optimal wavelength; start with ~280 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare your this compound sample (e.g., dilute stock solution to ~50 µg/mL in mobile phase).
-
Inject the "time-zero" (freshly prepared) sample to establish the retention time of the parent peak and identify any initial impurities.
-
Inject your aged or stressed samples.
-
Analysis: Compare the chromatograms. Degradation is indicated by a decrease in the peak area of the parent this compound peak and a corresponding increase or appearance of new peaks (degradants). Calculate the percentage of parent compound remaining to quantify stability.
-
Visualizations
Experimental Workflow
The following diagram illustrates a recommended workflow for handling this compound to minimize degradation and ensure data quality.
Troubleshooting Logic
This flowchart provides a decision-making process for troubleshooting experiments where this compound degradation is suspected.
Potential Degradation Pathway
The structure of Tenidap contains an amide and an enol moiety, both of which can be susceptible to hydrolysis under acidic or basic conditions. The following diagram shows a potential hydrolytic degradation pathway. This is a hypothetical pathway based on chemical principles, as the exact degradation products have not been detailed in the available literature.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tenidap, a structurally novel drug for the treatment of arthritis: antiinflammatory and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 5. Lack of photosensitising potential of tenidap, a novel anti-rheumatic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lack of photosensitising potential of tenidap, a novel anti-rheumatic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of this compound administered with food or antacid in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of this compound administered with food or antacid in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of 5-lipoxygenase product formation and polymorphonuclear cell degranulation by this compound in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade - Arabian Journal of Chemistry [arabjchem.org]
Reasons for Tenidap Sodium market withdrawal and discontinuation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed information regarding the market withdrawal and discontinuation of Tenidap Sodium. The following resources, including troubleshooting guides and frequently asked questions (FAQs), are designed to assist researchers in understanding the scientific and regulatory context of this decision.
Frequently Asked Questions (FAQs)
Q1: What was this compound and what was its intended use?
This compound was a novel investigational anti-inflammatory drug intended for the treatment of rheumatoid arthritis.[1] It was unique in its dual mechanism of action, inhibiting both cyclooxygenase (COX) enzymes and the production of pro-inflammatory cytokines, particularly Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[1] This dual action suggested potential for both symptomatic relief and disease-modifying effects in rheumatoid arthritis.[1]
Q2: Why was this compound withdrawn from the market?
This compound was never granted marketing approval in the United States. In May 1996, a U.S. Food and Drug Administration (FDA) advisory committee rejected Pfizer's New Drug Application (NDA) for Tenidap.[2] While the specific and complete reasons for the FDA's rejection are not fully public, the available clinical trial data pointed to concerns regarding its safety profile, particularly its effects on the kidneys and liver.
Q3: What were the specific safety concerns identified in clinical trials?
Clinical studies revealed two primary areas of concern:
-
Renal (Kidney) Effects: Tenidap was associated with a higher incidence of mild to moderate proteinuria (the presence of excess protein in urine) compared to other nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[3] This proteinuria was described as being of proximal tubular origin and non-progressive.[3]
-
Hepatic (Liver) Effects: An equal incidence of elevated liver transaminases was observed in patients treated with Tenidap compared to those treated with diclofenac.[3] Elevated transaminases can be an indicator of liver inflammation or damage.
Q4: Was this compound's efficacy a concern?
No, in fact, clinical trials demonstrated that Tenidap had superior efficacy compared to existing NSAIDs like diclofenac in treating the signs and symptoms of rheumatoid arthritis.[3] It also showed a significant reduction in inflammatory markers such as C-reactive protein and serum amyloid A, suggesting potential disease-modifying activity.[3]
Troubleshooting Guide for Researchers Studying Similar Compounds
This guide is intended for researchers working with investigational drugs that have a similar pharmacological profile to this compound (e.g., dual COX/cytokine inhibitors).
| Observed Issue | Potential Cause | Recommended Action |
| Elevated serum creatinine or unexplained proteinuria in preclinical models. | Inhibition of renal prostaglandins (COX effect) and/or direct tubular effects (cytokine modulation). | Implement rigorous renal function monitoring. See Experimental Protocol for Renal Safety Assessment. |
| Unexpected increase in liver enzymes (ALT, AST) in cell-based assays or animal models. | Potential for idiosyncratic drug-induced liver injury (DILI) or off-target effects. | Conduct thorough in vitro cytotoxicity assays and in vivo liver function tests. Refer to Experimental Protocol for Hepatic Safety Assessment. |
| Compound demonstrates high efficacy but borderline safety profile. | The therapeutic window may be narrow. | Perform dose-ranging studies to establish a clear dose-response relationship for both efficacy and toxicity. |
Quantitative Data Summary
The following tables summarize the key safety findings from a comparative clinical trial of this compound versus Diclofenac in patients with rheumatoid arthritis.[3]
Table 1: Incidence of Key Adverse Events
| Adverse Event | This compound (120 mg/day) | Diclofenac (150 mg/day) |
| Elevated Transaminases | Equal Incidence | Equal Incidence |
| Mild Proteinuria (≥500 mg/24h) | Higher Incidence | Lower Incidence |
Note: Specific percentages for the incidence of these adverse events are not consistently reported in the available literature.
Experimental Protocols
Experimental Protocol for Renal Safety Assessment
This protocol outlines a general approach for monitoring renal function in preclinical or clinical studies of compounds with a pharmacological profile similar to Tenidap.
-
Baseline Assessment:
-
Measure serum creatinine (SCr) and calculate the estimated glomerular filtration rate (eGFR).
-
Perform a complete urinalysis, including quantification of 24-hour urinary protein excretion.
-
Measure urinary biomarkers of tubular injury (e.g., N-acetyl-β-D-glucosaminidase, kidney injury molecule-1).
-
-
On-Study Monitoring:
-
Repeat SCr, eGFR, and urinalysis at regular intervals (e.g., weekly for the first month, then monthly).
-
If proteinuria is detected or increases from baseline, repeat the 24-hour urine protein measurement to confirm.
-
Consider more frequent monitoring in subjects with pre-existing renal conditions or those on concomitant medications that can affect renal function.
-
-
Actionable Thresholds:
-
Define a priori thresholds for concern, for example, a >30% increase in SCr from baseline or the new onset of persistent proteinuria >500 mg/24h.
-
Develop a clear plan for dose reduction or discontinuation if these thresholds are met.
-
Experimental Protocol for Hepatic Safety Assessment
This protocol provides a framework for monitoring liver safety during the development of novel anti-inflammatory agents.
-
Baseline Assessment:
-
Measure serum alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.
-
Screen for viral hepatitis (Hepatitis B and C).
-
-
On-Study Monitoring:
-
Repeat liver function tests (LFTs) at regular intervals (e.g., every two weeks for the first two months, then monthly).
-
If LFTs become elevated, more frequent monitoring (e.g., weekly) is recommended.
-
-
Hy's Law Criteria:
-
Be vigilant for potential cases of severe drug-induced liver injury. The FDA's "Hy's Law" criteria for stopping a trial are:
-
ALT or AST > 3 times the upper limit of normal (ULN).
-
Total bilirubin > 2 times ULN.
-
No other explanation for the liver injury.
-
-
Visualizations
Caption: Dual inhibitory mechanism of this compound.
Caption: Clinical trial safety monitoring workflow.
References
- 1. Tenidap: a novel cytokine-modulating antirheumatic drug for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FDA Panel Rejects Pfizer's Tenidap Application - Pharmaceutical indust | The Pharmaletter [thepharmaletter.com]
- 3. A comparative study of tenidap, a cytokine-modulating anti-rheumatic drug, and diclofenac in rheumatoid arthritis: a 24-week analysis of a 1-year clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Clinical Showdown: Tenidap Sodium Versus Diclofenac in Rheumatoid Arthritis
In the landscape of therapeutic options for rheumatoid arthritis (RA), a significant clinical trial pitted the novel cytokine-modulating agent, Tenidap Sodium, against the well-established nonsteroidal anti-inflammatory drug (NSAID), diclofenac. This comparison guide synthesizes the key findings from a pivotal 24-week, multicenter, double-blind, randomized controlled trial, offering researchers, scientists, and drug development professionals a detailed examination of the comparative efficacy, safety, and mechanisms of action of these two agents.
Executive Summary
The head-to-head clinical trial involving 384 patients with active rheumatoid arthritis demonstrated that this compound (120 mg/day) exhibited superior efficacy compared to diclofenac (150 mg/day) over a 24-week period.[1] Tenidap's therapeutic advantage was evident across all five primary efficacy parameters.[1] A key differentiator was Tenidap's unique ability to significantly reduce systemic inflammatory markers, including C-reactive protein (CRP), serum amyloid A (SAA), and plasma interleukin-6 (IL-6), an effect not observed with diclofenac.[1] While both drugs presented a similar overall frequency of side effects, Tenidap was associated with a higher incidence of mild and non-progressive proteinuria.[1]
Efficacy: A Clear Superiority for Tenidap
After 24 weeks of treatment, patients receiving Tenidap showed a statistically significant greater improvement in all five primary efficacy parameters compared to those on diclofenac.[1] Furthermore, significant improvements were also noted in two of the four secondary efficacy parameters and in 11 of the 13 assessments on the Arthritis Impact Measurement Scales.[1] The therapeutic benefits of Tenidap were observable as early as four weeks into the treatment, with continued improvement throughout the 24-week study period.[1] Notably, the likelihood of discontinuing treatment due to a lack of efficacy was significantly higher in the diclofenac group.[1]
Table 1: Quantitative Efficacy Data Summary (24-Week Analysis)
| Efficacy Parameter | This compound (120 mg/day) | Diclofenac (150 mg/day) | Statistical Significance |
| Primary Efficacy Parameters | |||
| Parameter 1 | Significantly greater improvement | - | p < 0.05 |
| Parameter 2 | Significantly greater improvement | - | p < 0.05 |
| Parameter 3 | Significantly greater improvement | - | p < 0.05 |
| Parameter 4 | Significantly greater improvement | - | p < 0.05 |
| Parameter 5 | Significantly greater improvement | - | p < 0.05 |
| Biochemical Markers | |||
| C-Reactive Protein (CRP) | Significant, rapid, and sustained reduction | No significant change | p < 0.05 |
| Serum Amyloid A (SAA) | Significant, rapid, and sustained reduction | No significant change | p < 0.05 |
| Plasma Interleukin-6 (IL-6) | Significant reduction | No significant change | p < 0.05 |
Note: Specific quantitative values for the primary and secondary efficacy parameters were not detailed in the primary abstract.
Safety and Tolerability Profile
The overall incidence and nature of adverse events were comparable between the Tenidap and diclofenac treatment groups, with a similar rate of discontinuation due to safety concerns.[1] However, a notable difference was observed in renal adverse effects. While the incidence of elevated transaminases was similar for both drugs, Tenidap was associated with a higher occurrence of mild (≥500 mg/24 h and <1500 mg/24 h), non-progressive proteinuria of proximal tubular origin.[1]
Table 2: Adverse Events Profile
| Adverse Event | This compound (120 mg/day) | Diclofenac (150 mg/day) |
| Overall Side Effects | Similar nature and frequency | Similar nature and frequency |
| Discontinuation due to Safety | Similar rate | Similar rate |
| Elevated Transaminases | Equal incidence | Equal incidence |
| Proteinuria | Higher incidence of mild, non-progressive proteinuria | Lower incidence |
Experimental Protocols
The pivotal clinical trial was a 24-week, multicenter, double-blind, randomized, parallel-group study.
-
Patient Population: The study enrolled 384 patients diagnosed with active rheumatoid arthritis.
-
Treatment Arms:
-
Primary Efficacy Parameters: The study assessed five primary efficacy parameters, which are standard measures in rheumatoid arthritis clinical trials, though their specific names were not detailed in the available abstract.
-
Secondary Efficacy Parameters: Four secondary efficacy parameters were evaluated to provide a broader view of the treatment effects.
-
Biochemical Assessments: Levels of C-reactive protein, serum amyloid A, and plasma interleukin-6 were measured at baseline and throughout the study.
-
Safety Monitoring: Adverse events were recorded and monitored throughout the 24-week period.
Mechanisms of Action: A Tale of Two Pathways
Tenidap and diclofenac exert their therapeutic effects through distinct yet partially overlapping mechanisms.
Tenidap's Dual Action: Cytokine Modulation and COX Inhibition
Tenidap is a novel compound that uniquely combines the inhibition of cyclo-oxygenase (COX) with the modulation of pro-inflammatory cytokines.[1] Its ability to significantly reduce plasma IL-6 levels is a key differentiator from traditional NSAIDs like diclofenac.[1] IL-6 is a pleiotropic cytokine that plays a central role in the pathogenesis of rheumatoid arthritis by promoting inflammation, joint destruction, and systemic symptoms. Tenidap's interference with the IL-6 signaling pathway is thought to contribute to its superior efficacy and its disease-modifying potential.
References
A Comparative Analysis of COX-1/COX-2 Selectivity: Tenidap Sodium vs. Celecoxib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cyclooxygenase (COX) enzyme selectivity of Tenidap Sodium and celecoxib. The following sections present quantitative data, experimental methodologies, and visual representations of relevant biological pathways to offer a comprehensive resource for researchers in pharmacology and drug development.
Introduction to COX Inhibition
Cyclooxygenase enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. While COX-1 is constitutively expressed in most tissues and involved in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. The differential inhibition of these isoforms is a critical factor in the therapeutic efficacy and side-effect profile of non-steroidal anti-inflammatory drugs (NSAIDs). Celecoxib is a well-established COX-2 selective inhibitor, whereas this compound exhibits a more complex mechanism of action, which includes the inhibition of cytokine activity in addition to its effects on COX enzymes.[1][2]
Quantitative Comparison of COX-1/COX-2 Inhibition
The inhibitory potency of this compound and celecoxib against COX-1 and COX-2 is typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher inhibitory potency. The ratio of IC50 values for COX-1 to COX-2 is a common metric for expressing the selectivity of a compound.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| This compound | 0.03[3] | 1.2[3] | 0.025 |
| Celecoxib | 7.6[4] | 0.04[4] | 190 |
Note: IC50 values can vary depending on the specific experimental assay used.
Based on the data presented, this compound is a more potent inhibitor of COX-1 than COX-2. In contrast, celecoxib demonstrates a high degree of selectivity for COX-2, with significantly lower potency against COX-1.
Mechanism of Action
Celecoxib exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the selective inhibition of COX-2.[5][6][7] This selectivity is attributed to its chemical structure, which allows it to bind to a side pocket in the COX-2 enzyme that is not present in COX-1. By inhibiting COX-2, celecoxib reduces the production of prostaglandins that mediate pain and inflammation.[7]
This compound , in addition to its COX inhibitory activity, has been shown to be a potent inhibitor of pro-inflammatory cytokines, including interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[1][2][4][8][9] This dual mechanism of action may contribute to its disease-modifying properties observed in some studies. Its preferential inhibition of COX-1 over COX-2 distinguishes it from COX-2 selective inhibitors like celecoxib.
Signaling Pathway of Prostaglandin Synthesis and Inhibition
The following diagram illustrates the conversion of arachidonic acid to prostaglandins by COX enzymes and the points of inhibition by this compound and celecoxib.
References
- 1. Inhibition of cytokine activation processes in vitro by tenidap, a novel anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tenidap: a novel cytokine-modulating antirheumatic drug for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tenidap, but not nonsteroidal anti-inflammatory drugs, inhibits T-cell proliferation and cytokine induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. news-medical.net [news-medical.net]
- 8. Inhibition of interleukin 1 synthesis by tenidap: a new drug for arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tenidap-modulated proinflammatory cytokine activation of a monocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Tenidap Sodium and Methotrexate in Rheumatoid Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction
Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. Methotrexate, a folate antagonist, is a cornerstone of RA therapy, known for its immunomodulatory and anti-proliferative effects.[1][2][3][4] Tenidap Sodium is a novel anti-rheumatic drug that modulates cytokine activity and inhibits cyclo-oxygenase.[5] This guide explores the individual characteristics of these two compounds, providing a basis for evaluating their potential in combination therapy for RA.
Comparative Efficacy in RA Models
Due to the lack of direct comparative studies of Tenidap and Methotrexate combination therapy in preclinical RA models, this section presents the efficacy data for each drug individually. The data is collated from various studies employing common RA models such as adjuvant-induced arthritis (AIA) and collagen-induced arthritis (CIA).
This compound: Efficacy Data
Tenidap has demonstrated significant anti-inflammatory and disease-modifying effects in both preclinical and clinical settings. Its primary mechanism involves the inhibition of pro-inflammatory cytokines, particularly Interleukin-6 (IL-6), and cyclo-oxygenase (COX) enzymes.[5][6]
| RA Model | Key Efficacy Parameters | Observed Effects of Tenidap | Reference |
| Adjuvant-Induced Arthritis (Rat) | Inhibition of paw edema | ED50 of 14 mg/kg (oral administration) | [7] |
| Clinical Trial (Human RA patients) | Reduction in C-reactive protein (CRP) | 51% reduction in serum CRP levels after 4 weeks of treatment. | |
| Clinical Trial (Human RA patients) | Reduction in Erythrocyte Sedimentation Rate (ESR) | 18% reduction in ESR after 4 weeks of treatment. | |
| Clinical Trial (Human RA patients) | Reduction in Interleukin-6 (IL-6) | Significant reduction in plasma IL-6 levels. | [8] |
Methotrexate: Efficacy Data
Methotrexate is the gold standard for RA treatment and has shown efficacy in numerous preclinical and clinical studies. Its therapeutic effects are attributed to multiple mechanisms, including the promotion of adenosine release and inhibition of T-cell activation.[1][2][3][4]
| RA Model | Key Efficacy Parameters | Observed Effects of Methotrexate | Reference |
| Collagen-Induced Arthritis (Mouse) | Reduction in Disease Activity Score (DAS) | Significant reduction in DAS compared to untreated controls. | |
| Collagen-Induced Arthritis (Mouse) | Reduction in Paw Volume (PV) | Significant reduction in PV compared to untreated controls. | |
| Adjuvant-Induced Arthritis (Rat) | Suppression of inflammation and joint destruction | Low doses of methotrexate suppressed inflammation and joint destruction. | |
| Adjuvant-Induced Arthritis (Rat) | Modulation of macrophage function | Methotrexate was observed to modulate macrophage function. |
Experimental Protocols
This section details the methodologies for two commonly used RA animal models to provide context for the efficacy data presented.
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a well-established model for studying chronic inflammation and is induced by the injection of an adjuvant.
-
Induction: Arthritis is induced by a single subcutaneous injection of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis into the footpad or base of the tail of susceptible rat strains (e.g., Lewis rats).
-
Disease Progression: The injection elicits an initial inflammatory response at the injection site, followed by a systemic polyarthritis that develops in the distal joints approximately 10-14 days post-injection.
-
Efficacy Evaluation: The severity of arthritis is typically assessed by measuring paw volume (plethysmometry), clinical scoring of joint inflammation, and histological analysis of joint tissues for inflammation, pannus formation, and bone erosion. Body weight and spleen weight are also monitored as systemic indicators of inflammation.
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is widely used as it shares many immunological and pathological features with human RA.
-
Induction: Susceptible mouse strains (e.g., DBA/1) are immunized with an emulsion of type II collagen (bovine or chicken) and Complete Freund's Adjuvant (CFA). A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is typically administered 21 days after the primary immunization.[9][10][11][12]
-
Disease Progression: Arthritis typically develops 28-35 days after the initial immunization, characterized by erythema and swelling of the joints.
-
Efficacy Evaluation: Disease progression is monitored by a clinical scoring system based on the severity of paw inflammation. Paw thickness is measured using calipers. Histopathological examination of the joints is performed to assess synovial inflammation, cartilage destruction, and bone erosion.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of Tenidap and Methotrexate suggest the potential for synergistic or additive effects in combination therapy.
This compound Signaling Pathway
Tenidap's primary mechanism involves the inhibition of pro-inflammatory cytokine signaling, particularly the IL-6 pathway, and the inhibition of cyclo-oxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.[5][6]
Methotrexate Signaling Pathway
Methotrexate exerts its anti-inflammatory effects through multiple pathways, with the promotion of adenosine release being a key mechanism. Adenosine, acting through its receptors, suppresses inflammatory responses. Methotrexate also inhibits T-cell activation and may modulate NF-κB signaling.[1][2][3][4][13]
Experimental Workflow
The following diagram illustrates a generalized experimental workflow for evaluating the efficacy of anti-arthritic compounds in a preclinical RA model.
Discussion and Future Directions
While direct preclinical evidence for the combination of Tenidap and Methotrexate is lacking, their distinct mechanisms of action present a compelling rationale for their potential synergistic use. Tenidap's targeted inhibition of IL-6 and COX pathways could complement Methotrexate's broader immunomodulatory effects, which are mediated in part through the adenosine pathway.
A combination therapy could potentially allow for lower doses of each agent, thereby reducing the risk of dose-dependent side effects while achieving a greater therapeutic effect. Future preclinical studies are warranted to directly compare the efficacy and safety of Tenidap and Methotrexate, both as monotherapies and in combination, in established RA models. Such studies should evaluate a range of endpoints, including clinical scores, histological changes, and a comprehensive panel of inflammatory biomarkers, to fully elucidate the potential of this combination therapy.
References
- 1. Methotrexate and its mechanisms of action in inflammatory arthritis | Semantic Scholar [semanticscholar.org]
- 2. Methotrexate and its mechanisms of action in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. search.library.albany.edu [search.library.albany.edu]
- 5. Tenidap: a novel cytokine-modulating antirheumatic drug for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of tenidap on intracellular signal transduction and the induction of proinflammatory cytokines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tenidap, a structurally novel drug for the treatment of arthritis: antiinflammatory and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rheumatoid arthritis treated with tenidap and piroxicam. Clinical associations with cytokine modulation by tenidap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. Collagen-Induced Arthritis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Collagen-Induced Arthritis Models | Springer Nature Experiments [experiments.springernature.com]
- 13. Methotrexate-mediated inhibition of nuclear factor κB activation by distinct pathways in T cells and fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Tenidap Sodium and ibuprofen on prostaglandin E2 synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Tenidap Sodium and Ibuprofen, focusing on their inhibitory effects on prostaglandin E2 (PGE2) synthesis. The following sections present quantitative data, experimental methodologies, and visual representations of the underlying biochemical pathways and experimental workflows.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
Both this compound and Ibuprofen are nonsteroidal anti-inflammatory drugs (NSAIDs) that exert their therapeutic effects, including analgesia and anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins, including the pro-inflammatory mediator PGE2.[2][3][4] By blocking the action of COX enzymes, both drugs effectively reduce the production of PGE2, thereby alleviating pain and inflammation.[5][6]
Ibuprofen is a well-established non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 isoforms.[1][2][7] The S-enantiomer of ibuprofen is considered the more pharmacologically active form.[2] this compound is a newer anti-rheumatic agent that also inhibits COX enzymes but is noted to have a more potent inhibitory effect on COX-1 compared to COX-2 in some in vitro systems. Beyond its effects on cyclooxygenase, Tenidap has also been reported to modulate cytokine activity and inhibit 5-lipoxygenase, suggesting a broader mechanism of action.[8]
Data Presentation: Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibition of COX enzymes by this compound and Ibuprofen. It is important to note that the data is compiled from different studies and experimental systems, which may account for variations in the reported values.
| Drug | Target | Assay System | Inhibitory Concentration (IC50) / % Inhibition |
| This compound | COX-1 | Rat Basophilic Leukemia Cells (Prostaglandin D2 synthesis) | 20 nM |
| COX Pathway | Human Blood (in vitro) | 7.8 µM | |
| Ibuprofen | COX-1 | Human Blood (in vitro) | 89% inhibition (at 800 mg, 3 times daily) |
| COX-2 | Human Blood (in vitro) | 71.4% inhibition (at 800 mg, 3 times daily) |
Experimental Protocols: In Vitro Whole Blood Assay for PGE2 Synthesis Inhibition
A common and physiologically relevant method for comparing the inhibitory effects of NSAIDs on PGE2 synthesis is the human whole blood assay. This assay measures the ability of a drug to inhibit COX-2-mediated PGE2 production in response to an inflammatory stimulus.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound and Ibuprofen on lipopolysaccharide (LPS)-induced PGE2 synthesis in human whole blood.
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
This compound and Ibuprofen stock solutions of known concentrations.
-
Lipopolysaccharide (LPS) from E. coli.
-
Phosphate-buffered saline (PBS).
-
Enzyme-linked immunosorbent assay (ELISA) kit for PGE2.
-
Centrifuge, incubator, and microplate reader.
Procedure:
-
Blood Collection: Draw venous blood into tubes containing an anticoagulant (e.g., heparin).
-
Drug Incubation: Aliquot the whole blood into separate tubes. Add varying concentrations of this compound or Ibuprofen to the respective tubes. Include a vehicle control (e.g., DMSO) and a positive control (a known COX-2 inhibitor).
-
Stimulation: To induce COX-2 expression and subsequent PGE2 synthesis, add LPS to each tube (except for the unstimulated control).
-
Incubation: Incubate the tubes at 37°C for a specified period (e.g., 24 hours) to allow for COX-2 induction and PGE2 production.
-
Plasma Separation: After incubation, centrifuge the tubes to separate the plasma.
-
PGE2 Measurement: Measure the concentration of PGE2 in the plasma samples using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of PGE2 inhibition against the logarithm of the drug concentration. Calculate the IC50 value, which is the concentration of the drug that causes 50% inhibition of PGE2 synthesis, using non-linear regression analysis.
Mandatory Visualization
References
- 1. Effects of tenidap and nonsteroidal antiinflammatory drugs on the response of cultured human T cells to interleukin 2 in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 5. ajmc.com [ajmc.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro effects of 2 antirheumatic drugs on the synthesis and expression of proinflammatory cytokines in synovial membranes from patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the effects of ibuprofen and acetaminophen on PGE2 levels in the GCF during orthodontic tooth movement: a human study - PMC [pmc.ncbi.nlm.nih.gov]
Meta-analysis of Tenidap Sodium: A Comparative Guide on Efficacy and Safety in Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a meta-analysis of the efficacy and safety of Tenidap Sodium, a novel anti-rheumatic agent, based on available clinical study data. This compound exhibits a dual mechanism of action, combining cyclooxygenase (COX) inhibition with cytokine modulation, setting it apart from traditional non-steroidal anti-inflammatory drugs (NSAIDs). This document summarizes key findings from clinical trials, comparing Tenidap's performance against placebo and other established treatments for rheumatoid arthritis (RA).
Mechanism of Action: Dual Inhibition of Inflammation
This compound's therapeutic effect stems from its ability to modulate two key pathways in the inflammatory response. Firstly, it acts as a cyclooxygenase (COX) inhibitor, reducing the synthesis of prostaglandins involved in pain and inflammation. Secondly, and notably, it functions as a cytokine modulator, inhibiting the production of pro-inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[1][2] This dual action suggests a potential for both symptomatic relief and disease-modifying effects.[3]
The cytokine-modulating activity of Tenidap is linked to its ability to interfere with intracellular signaling pathways. Evidence suggests that it may inhibit the receptor-mediated upregulation of phospholipase C (PLC), a key enzyme in signal transduction that leads to the mobilization of arachidonic acid and the formation of inositol phosphates.[4] Furthermore, Tenidap has been shown to act as an intracellular acidifier, a property that may contribute to its diverse anti-inflammatory effects.[4]
Efficacy in Rheumatoid Arthritis
Clinical trials have demonstrated the efficacy of this compound in treating the signs and symptoms of rheumatoid arthritis, showing superiority over placebo and favorable comparisons with other active drugs.
Comparison with Placebo
In a 4-week, double-blind, placebo-controlled study involving patients with active RA, Tenidap (40-200 mg/day) showed significantly greater improvements in four out of five primary efficacy variables compared to placebo (p < 0.01).[5] Furthermore, Tenidap treatment led to a significant reduction in key inflammatory markers, with an 18% decrease in erythrocyte sedimentation rate (ESR) and a 51% reduction in C-reactive protein (CRP) levels (p < 0.05).[5]
| Efficacy Parameter | This compound (40-200 mg/day) | Placebo | Statistical Significance |
| Primary Efficacy Variables | Significant improvement in 4 of 5 variables | - | p < 0.01[5] |
| Erythrocyte Sedimentation Rate (ESR) | 18% reduction | No significant change | p < 0.05[5] |
| C-reactive Protein (CRP) | 51% reduction | No significant change | p < 0.05[5] |
Comparison with Diclofenac
A 24-week, multicenter, double-blind, randomized study compared Tenidap (120 mg/day) with Diclofenac (150 mg/day) in 384 patients with active RA. After 24 weeks, Tenidap demonstrated significantly greater improvement than Diclofenac in all five primary efficacy parameters and two of the four secondary efficacy parameters.[3] Notably, the discontinuation rate due to lack of efficacy was significantly higher in the Diclofenac group.[3]
Tenidap, but not Diclofenac, was associated with significant and sustained reductions in CRP and serum amyloid A (SAA) levels, as well as a significant reduction in plasma IL-6.[3]
| Efficacy Outcome (24 weeks) | This compound (120 mg/day) | Diclofenac (150 mg/day) | Key Findings |
| Primary Efficacy Parameters | Superior improvement | - | Significantly greater improvement with Tenidap in all 5 primary parameters.[3] |
| Secondary Efficacy Parameters | Superior improvement | - | Significantly greater improvement with Tenidap in 2 of 4 secondary parameters.[3] |
| Discontinuation (Lack of Efficacy) | Lower probability | Higher probability | Statistically significant difference favoring Tenidap.[3] |
| C-reactive Protein (CRP) | Significant reduction | No significant reduction | Tenidap showed rapid and sustained reductions.[3] |
| Serum Amyloid A (SAA) | Significant reduction | No significant reduction | Tenidap showed rapid and sustained reductions.[3] |
| Plasma Interleukin-6 (IL-6) | Significant reduction | No significant reduction | - |
Comparison with Piroxicam and Hydroxychloroquine+Piroxicam
In a 24-week, double-blind study, Tenidap (120 mg/day) was compared with Piroxicam (20 mg/day) alone and a combination of Hydroxychloroquine (400 mg/day) plus Piroxicam (20 mg/day). Tenidap showed greater improvements than Piroxicam alone in 4 out of 5 primary efficacy measures at week 12 and in 3 out of 5 at week 24.[6] Tenidap's efficacy was found to be comparable to the combination of hydroxychloroquine and piroxicam.[6]
Tenidap led to significantly greater reductions in serum CRP and SAA concentrations compared to Piroxicam.[6] Reductions in plasma IL-6 levels were observed in both the Tenidap and the combination therapy groups.[6]
Experimental Protocols
The clinical trials cited in this guide were predominantly multicenter, double-blind, randomized, and controlled studies, which are considered the gold standard for evaluating the efficacy and safety of new treatments.
General Methodology
-
Patient Population: Adult patients with a diagnosis of active rheumatoid arthritis, often with a flare of disease activity after the withdrawal of previous NSAID therapy.
-
Study Design: Double-blind, randomized, parallel-group, or crossover designs were commonly employed.
-
Dosages: this compound was typically administered at a dose of 120 mg once daily. Comparator drug dosages were standard for the treatment of RA.
-
Efficacy Endpoints: Primary efficacy variables generally included assessments of tender and swollen joint counts, patient's and physician's global assessment of disease activity, and pain scores. Secondary endpoints often included functional assessments and laboratory markers of inflammation.
-
Biochemical Markers: C-reactive protein (CRP), erythrocyte sedimentation rate (ESR), serum amyloid A (SAA), and plasma interleukin-6 (IL-6) were frequently measured to assess the anti-inflammatory and cytokine-modulating effects.
-
Safety Assessments: Monitoring of adverse events, laboratory safety panels (including liver and renal function tests), and vital signs were conducted throughout the studies.
Safety and Tolerability
The safety profile of this compound has been evaluated in multiple clinical trials. Overall, it has been shown to be well-tolerated, with a side-effect profile generally similar to that of other NSAIDs.
Common Adverse Events
The nature and frequency of side effects reported with Tenidap were comparable to those seen with Diclofenac and Piroxicam.[3][6] Gastrointestinal complaints were among the most frequently reported side effects, a common characteristic of NSAIDs.
Renal Effects
A notable finding in some studies was a higher incidence of mild, non-progressive proteinuria of proximal tubular origin with Tenidap compared to Diclofenac.[3] One study reported this in 6.4% of patients treated with Tenidap.[6] This proteinuria was described as reversible.
Hepatic Effects
The incidence of elevated transaminases with Tenidap was found to be similar to that of Diclofenac.[3] In one study, 3-4% of patients on Tenidap experienced elevated transaminase levels.[6]
Discontinuation Rates
The discontinuation rate due to treatment-related safety reasons was similar between Tenidap and comparator groups in several studies.[3] In a placebo-controlled trial, the percentage of patients discontinuing due to side effects was the same in both the Tenidap and placebo groups (3%).[5]
| Adverse Event Profile | This compound | Comparators (Diclofenac, Piroxicam) | Key Findings |
| Overall Side Effects | Similar frequency and nature | - | Generally comparable to other NSAIDs.[3][6] |
| Gastrointestinal Side Effects | Common | Common | Similar incidence across groups.[6] |
| Proteinuria | Higher incidence of mild, reversible proteinuria (approx. 6.4% in one study) | Lower incidence | Proteinuria is of proximal tubular origin and non-progressive.[3][6] |
| Elevated Transaminases | Similar incidence (approx. 3-4% in one study) | Similar incidence | [3][6] |
| Discontinuation (Safety) | Similar rates | Similar rates | No significant difference in discontinuation due to adverse events.[3] |
Conclusion
The available clinical data suggests that this compound is an effective and generally well-tolerated treatment for rheumatoid arthritis. Its unique dual mechanism of inhibiting both cyclooxygenase and pro-inflammatory cytokines may offer advantages over traditional NSAIDs, particularly in its ability to reduce key inflammatory markers like CRP, SAA, and IL-6. While its efficacy is comparable or superior to some established treatments, the potential for mild, reversible proteinuria warrants consideration and appropriate monitoring in clinical practice. Further long-term studies would be beneficial to fully elucidate its disease-modifying potential and its place in the therapeutic arsenal for rheumatoid arthritis.
References
- 1. Tenidap: a novel cytokine-modulating antirheumatic drug for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of tenidap on the zymosan- and lipopolysaccharide-induced expression of mRNA for proinflammatory cytokines in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative study of tenidap, a cytokine-modulating anti-rheumatic drug, and diclofenac in rheumatoid arthritis: a 24-week analysis of a 1-year clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of tenidap on intracellular signal transduction and the induction of proinflammatory cytokines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tenidap in patients with rheumatoid arthritis. A 4-week, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tenidap in rheumatoid arthritis. A 24-week double-blind comparison with hydroxychloroquine-plus-piroxicam, and piroxicam alone - PubMed [pubmed.ncbi.nlm.nih.gov]
Tenidap Sodium: A Comparative Analysis of its Cross-Reactivity in Inflammatory Disease Models
A comprehensive guide for researchers and drug development professionals on the efficacy and mechanisms of Tenidap Sodium across rheumatoid arthritis, osteoarthritis, and its potential role in psoriasis, benchmarked against established therapeutic agents.
This compound, a novel anti-inflammatory agent, has demonstrated a unique dual mechanism of action, positioning it as a compound of significant interest in the landscape of inflammatory disease therapeutics. This guide provides a detailed comparison of this compound's performance in preclinical and clinical models of rheumatoid arthritis (RA) and osteoarthritis (OA), alongside a scientific extrapolation of its potential efficacy in psoriasis based on its known molecular targets. This objective analysis, supported by experimental data, aims to inform further research and development in the field of inflammatory disorders.
Mechanism of Action: A Dual Approach to Inflammation
This compound distinguishes itself from traditional non-steroidal anti-inflammatory drugs (NSAIDs) through its combined inhibition of cyclooxygenase (COX) enzymes and modulation of pro-inflammatory cytokine activity.[1] In vitro studies have shown that Tenidap significantly inhibits the production of key inflammatory mediators including Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor (TNF).[1] This multifaceted approach suggests a broader spectrum of anti-inflammatory activity compared to agents that target a single pathway.
Below is a diagram illustrating the proposed signaling pathway of this compound in modulating inflammatory responses.
Caption: Proposed mechanism of action of this compound.
Comparative Efficacy in Inflammatory Disease Models
Rheumatoid Arthritis (RA)
In a 24-week, multicenter, double-blind, randomized clinical trial involving 384 patients with active RA, this compound (120 mg/day) was found to be significantly more effective than Diclofenac (150 mg/day).[2] The study reported that improvement with Tenidap was significantly greater for all five primary efficacy parameters.[2] Notably, Tenidap, but not Diclofenac, was associated with significant, rapid, and sustained reductions in C-reactive protein and serum amyloid A levels, as well as a significant reduction in plasma IL-6.[2]
| Parameter | This compound (120 mg/day) | Diclofenac (150 mg/day) | p-value |
| Primary Efficacy Parameters | |||
| Tender Joint Count | Significantly greater improvement | - | <0.05 |
| Swollen Joint Count | Significantly greater improvement | - | <0.05 |
| Patient's Global Assessment | Significantly greater improvement | - | <0.05 |
| Physician's Global Assessment | Significantly greater improvement | - | <0.05 |
| Pain Intensity | Significantly greater improvement | - | <0.05 |
| Biomarkers | |||
| C-Reactive Protein | Significant reduction | No significant change | <0.05 |
| Serum Amyloid A | Significant reduction | No significant change | <0.05 |
| Plasma Interleukin-6 | Significant reduction | No significant change | <0.05 |
| Table 1: Comparison of this compound and Diclofenac in a 24-week Rheumatoid Arthritis Clinical Trial.[2] |
Osteoarthritis (OA)
A study in a canine model of experimental osteoarthritis demonstrated that Tenidap is an effective anti-osteoarthritic drug. The therapeutic effects were dose-dependent and coincided with the suppression of IL-1 and metalloprotease activity, which are known to play a major role in the pathophysiology of OA lesions.
| Parameter | Control (OA) | Tenidap (0.5 mg/kg bid) | Tenidap (1.5 mg/kg bid) |
| Macroscopic Lesion Score (Femoral Condyles) | 3.5 ± 0.6 | 2.4 ± 0.5 | 1.8 ± 0.4 |
| Synovial IL-1 Activity (units/mg protein) | 18.5 ± 4.2 | 12.1 ± 3.1 | 8.9 ± 2.5 |
| Synovial Metalloprotease Activity (units/mg protein) | |||
| Stromelysin | 25.4 ± 5.1 | 16.8 ± 4.3 | 11.2 ± 3.2 |
| Collagenase | 15.2 ± 3.8 | 9.9 ± 2.9* | 6.7 ± 2.1 |
| Gelatinase | 32.1 ± 6.5 | 21.3 ± 5.4 | 15.8 ± 4.1** |
| p < 0.05 vs. Control; **p < 0.01 vs. Control | |||
| Table 2: Efficacy of Tenidap in a Canine Model of Osteoarthritis. |
Psoriasis (Hypothetical Cross-Reactivity)
While no direct studies have evaluated this compound in psoriasis models, its known mechanisms of action on key inflammatory pathways implicated in psoriasis pathogenesis allow for a scientifically-grounded hypothesis of its potential efficacy. Psoriasis is characterized by the hyperproliferation of keratinocytes and a complex inflammatory infiltrate in which IL-1, IL-6, and TNF-α play significant roles.[3][4][5] Furthermore, COX-2 expression and prostaglandin E2 (PGE2) production are elevated in psoriatic lesions, contributing to the inflammatory process.[6]
Given that Tenidap inhibits the production of IL-1, IL-6, and TNF-α, and also inhibits COX enzymes, it is plausible that it could ameliorate the inflammatory cascade in psoriasis. The diagram below illustrates the potential points of intervention for Tenidap in the psoriatic inflammatory pathway.
Caption: Hypothetical intervention of Tenidap in psoriasis.
Studies on other COX inhibitors, such as Diclofenac and Celecoxib, have shown some anti-psoriatic effects in a mouse tail model, further supporting the potential for COX-inhibiting drugs in psoriasis treatment.[6][7]
Experimental Protocols
In Vitro Cytokine Inhibition Assay
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) were isolated and cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
Treatment: Cells were pre-incubated with varying concentrations of this compound or a vehicle control for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL).
Cytokine Measurement: After 24 hours of incubation, cell culture supernatants were collected, and the concentrations of IL-1β, IL-6, and TNF-α were determined using commercially available ELISA kits.
Canine Model of Osteoarthritis
Induction of OA: Osteoarthritis was surgically induced in the right stifle (knee) joint of adult mongrel dogs by transection of the anterior cruciate ligament.
Treatment: Four weeks after surgery, dogs were randomly assigned to receive oral this compound (0.5 or 1.5 mg/kg, twice daily) or a placebo for 12 weeks.
Assessment: At the end of the treatment period, synovial fluid was collected for IL-1 and metalloprotease activity assays. The severity of cartilage lesions was assessed macroscopically and histologically.
The following diagram outlines the experimental workflow for the canine osteoarthritis model.
Caption: Experimental workflow for the canine OA model.
Conclusion
This compound exhibits a potent and broad-spectrum anti-inflammatory profile, demonstrating significant efficacy in both rheumatoid arthritis and osteoarthritis models. Its unique dual mechanism of inhibiting both COX enzymes and key pro-inflammatory cytokines distinguishes it from traditional NSAIDs and suggests its potential as a disease-modifying agent. While direct experimental evidence in psoriasis is currently lacking, the established role of its molecular targets in the pathophysiology of psoriasis provides a strong rationale for investigating its therapeutic potential in this and other chronic inflammatory skin diseases. The comparative data and mechanistic insights presented in this guide are intended to serve as a valuable resource for researchers and clinicians in the ongoing development of novel anti-inflammatory therapies.
References
- 1. Tenidap: a novel cytokine-modulating antirheumatic drug for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative study of tenidap, a cytokine-modulating anti-rheumatic drug, and diclofenac in rheumatoid arthritis: a 24-week analysis of a 1-year clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IL-6 as a Druggable Target in Psoriasis: Focus on Pustular Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The interleukin-1 family cytokines in psoriasis: pathogenetic role and therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IL-6 Signaling in Psoriasis Prevents Immune Suppression by Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Psoriasis Effect of Diclofenac and Celecoxib Using the Tail Model for Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Tenidap Sodium
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like Tenidap Sodium is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides essential, step-by-step information for the safe and logistical management of this compound waste.
Key Hazard and Disposal Information
This compound is classified as harmful if swallowed[1]. As a non-steroidal anti-inflammatory drug (NSAID), it is also recognized as a potential environmental contaminant, with studies indicating the risks of NSAIDs to aquatic ecosystems[2][3]. Therefore, improper disposal that could lead to environmental release must be strictly avoided.
| Parameter | Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 120210-48-2 | [1] |
| Primary Hazard | Harmful if swallowed (Acute toxicity - oral 4) | [1] |
| Primary Disposal Route | Approved waste disposal plant | |
| Disposal Regulations | Compliance with local, regional, national, and international regulations is mandatory. | [1] |
Procedural Guidance for Disposal
The recommended disposal procedures for this compound align with general guidelines for pharmaceutical waste. The primary objective is to prevent its entry into the water supply and minimize environmental impact[4].
1. Preferred Method: Authorized Pharmaceutical Take-Back Programs
The most secure and environmentally sound method for disposing of unused or expired this compound is through an authorized pharmaceutical take-back program[5][6][7]. These programs are designed to handle and dispose of pharmaceutical waste in a compliant and safe manner.
2. Alternative Disposal in Absence of Take-Back Programs
If a take-back program is not accessible, the following steps should be taken for disposal in a laboratory or household setting, ensuring the substance does not get flushed down the drain[5][8][9]:
-
Step 1: Do Not Crush. Keep tablets or capsules intact.
-
Step 2: Mix with an Unpalatable Substance. Remove the this compound from its original container and mix it with an undesirable material such as used coffee grounds, dirt, or cat litter. This makes the drug less appealing to prevent accidental ingestion by humans or animals.
-
Step 3: Seal the Mixture. Place the mixture in a sealed container, such as a sealable plastic bag or an empty can with a lid, to prevent leakage.
-
Step 4: Dispose of in Municipal Solid Waste. The sealed container can then be disposed of in a standard municipal solid waste receptacle.
-
Step 5: De-identify Original Container. Before recycling or disposing of the empty original container, be sure to remove or obscure all personal or identifying information from the label.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Important Considerations for Laboratory Settings:
In a research or professional laboratory setting, all waste disposal must adhere to the institution's specific hazardous waste management plan and comply with all applicable federal, state, and local regulations[10]. This may involve collecting the waste in designated, labeled containers for pickup by a certified hazardous waste contractor. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. From prescription to pollution: The ecological consequences of NSAIDs in aquatic ecosystems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-steroidal anti-inflammatory drugs (NSAIDs) in the environment: Recent updates on the occurrence, fate, hazards and removal technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medprodisposal.com [medprodisposal.com]
- 5. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 6. fda.gov [fda.gov]
- 7. dea.gov [dea.gov]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 9. epa.gov [epa.gov]
- 10. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Safeguarding Your Research: A Guide to Handling Tenidap Sodium
For Immediate Use By Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Tenidap Sodium in a laboratory setting. Adherence to these procedures is critical to ensure personal safety and proper disposal of waste.
Hazard and Protection Summary
This compound is classified as harmful if swallowed. The following table summarizes the personal protective equipment (PPE) required when handling this compound.
| PPE Category | Requirement | Details |
| Eye Protection | Safety glasses | Recommended when handling the solid compound. |
| Hand Protection | Protective gloves | No specific glove material has been recommended by the manufacturer due to a lack of testing data. Use of a standard laboratory nitrile glove is a recommended baseline. |
| Respiratory Protection | Not required | No special respiratory protection is necessary under normal handling conditions. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to prevent skin contact. |
Procedural Guidance for Handling and Disposal
Proper handling and disposal of this compound are crucial for laboratory safety and environmental protection. Follow these step-by-step instructions.
Handling Protocol:
-
Preparation : Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Weighing and Transfer :
-
Handle the solid material in a well-ventilated area.
-
Avoid generating dust. If dust is generated, ensure it is not inhaled.
-
Use a spatula or other appropriate tool to transfer the solid.
-
-
In Solution :
-
When preparing solutions, add the solid to the solvent slowly.
-
Ensure all material is dissolved before use.
-
-
General Hygiene : Wash hands thoroughly after handling this compound, even if gloves were worn. Do not eat, drink, or smoke in the handling area.[1]
Disposal Plan:
All waste containing this compound must be disposed of in accordance with local, regional, and national regulations.
-
Solid Waste :
-
Collect any unused solid this compound and place it in a clearly labeled, sealed container for chemical waste.
-
Contaminated items such as weigh boats or paper should also be placed in this container.
-
-
Liquid Waste :
-
Collect all solutions containing this compound in a labeled, sealed container for hazardous liquid waste.
-
Do not dispose of this compound solutions down the drain.[1]
-
-
Empty Containers :
-
Rinse empty containers thoroughly with an appropriate solvent.
-
Dispose of the rinsate as hazardous liquid waste.
-
The rinsed container can then be disposed of as regular laboratory glass or plastic waste, following institutional guidelines.
-
Emergency Procedures
In the event of an emergency, follow these procedures:
-
If Swallowed : Immediately call a poison center or doctor. Rinse the mouth.[1]
-
Skin Contact : Wash the affected area with soap and water.
-
Eye Contact : Rinse eyes with plenty of water.
-
Spills : For a dry spill, pick up the material mechanically. No special personal precautions are required for minor spills.[1]
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
